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  • Product: 5-Bromo-2-hydroxy-4-methoxybenzophenone
  • CAS: 3286-93-9

Core Science & Biosynthesis

Foundational

5-Bromo-2-hydroxy-4-methoxybenzophenone: A Technical Guide on Structure, Synthesis, and Applications

Executive Summary As a Senior Application Scientist navigating the intersection of material science and medicinal chemistry, I frequently encounter the need for highly specialized molecular scaffolds. 5-Bromo-2-hydroxy-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of material science and medicinal chemistry, I frequently encounter the need for highly specialized molecular scaffolds. 5-Bromo-2-hydroxy-4-methoxybenzophenone (CAS: 3286-93-9) is a prime example of such a scaffold. Derived from the ubiquitous UV filter oxybenzone (2-hydroxy-4-methoxybenzophenone), this brominated analog offers a unique combination of altered photochemical dynamics and synthetic versatility.

For drug development professionals, the aryl bromide moiety serves as an indispensable handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid diversification of the privileged benzophenone pharmacophore. For material scientists, the heavy-atom effect induced by the bromine substituent fine-tunes the molecule's UV absorption profile, making it a highly effective, red-shifted photostabilizer. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating protocol for its synthesis.

Physicochemical Profiling

To effectively utilize this compound in either synthetic workflows or formulation matrices, a precise understanding of its quantitative properties is required. The data below summarizes the core physicochemical parameters of the molecule [1].

PropertyValue
Chemical Name 5-Bromo-2-hydroxy-4-methoxybenzophenone
CAS Number 3286-93-9
Molecular Formula C14H11BrO3
Molecular Weight 307.14 g/mol
Monoisotopic Mass 305.989 Da
SMILES String COc1cc(O)c(cc1Br)C(=O)c1ccccc1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 46.5 Ų

Structural Dynamics & Photochemical Mechanisms

The utility of 5-bromo-2-hydroxy-4-methoxybenzophenone as a UV absorber is governed by a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) .

The Causality of UV Dissipation

In its ground state (S0), the molecule exists primarily as an enol tautomer, stabilized by a strong intramolecular hydrogen bond between the 2-hydroxyl group and the adjacent carbonyl oxygen. When the molecule absorbs a UV photon, it transitions to the first excited singlet state (S1). This excitation drastically alters the electron density, increasing the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen.

This triggers a rapid (femtosecond-scale) proton transfer, yielding an excited keto tautomer. Because the keto form is highly unstable in the excited state, it rapidly undergoes non-radiative internal conversion back to the ground state, dissipating the absorbed energy as harmless vibrational heat. Finally, a reverse proton transfer restores the original enol tautomer, completing a fully reversible, non-destructive photophysical cycle.

The Heavy Atom Effect

The introduction of the bromine atom at the 5-position exerts both inductive electron-withdrawing and resonance electron-donating effects. Crucially, the "heavy atom effect" of the bromine lowers the HOMO-LUMO energy gap of the conjugated system. This results in a bathochromic shift (red-shift), extending the molecule's absorption maximum further into the UV-A spectrum compared to its non-brominated parent compound [3].

ESIPT_Pathway S0_Enol Ground State (S0) Enol Tautomer Intramolecular H-Bond S1_Enol Excited State (S1) Enol Tautomer Franck-Condon State S0_Enol->S1_Enol UV Photon Absorption (Bathochromic Shift) S1_Keto Excited State (S1) Keto Tautomer Proton Transferred S1_Enol->S1_Keto ESIPT (Femtosecond scale) S0_Keto Ground State (S0) Keto Tautomer Vibrationally Hot S1_Keto->S0_Keto Internal Conversion (Non-radiative decay) S0_Keto->S0_Enol Reverse Proton Transfer (Thermal Dissipation)

Fig 1. Excited-State Intramolecular Proton Transfer (ESIPT) mechanism for UV dissipation.

Self-Validating Synthesis Protocol

The synthesis of 5-bromo-2-hydroxy-4-methoxybenzophenone is achieved via the electrophilic aromatic bromination of 2-hydroxy-4-methoxybenzophenone.

Mechanistic Causality of Regioselectivity

The starting material features two strongly electron-donating groups (EDGs): a hydroxyl (-OH) and a methoxy (-OCH3) group. These groups activate the aromatic ring. While position 3 is electronically activated, it is sterically hindered by the adjacent -OH and -OCH3 groups. Position 5, being para to the -OH and ortho to the -OCH3, is both highly activated and sterically accessible, dictating exclusive regioselectivity at this carbon [2].

Step-by-Step Methodology & Validation Checkpoints

To ensure high yield and purity, N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br2). NBS provides a controlled, low steady-state concentration of the active electrophile, mitigating the risk of over-bromination or oxidative degradation.

  • Reaction Setup: Dissolve 1.0 equivalent of 2-hydroxy-4-methoxybenzophenone in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere. Cool the solution to 0°C using an ice bath.

  • Electrophile Addition: Add 1.05 equivalents of NBS portion-wise over 30 minutes. Causality: Gradual addition controls the exothermic nature of the halogenation, preventing localized heating that could lead to side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Validation Checkpoint 1 (Reaction Progress): Perform TLC analysis using an 80:20 Hexanes:Ethyl Acetate mobile phase. The brominated product will exhibit a higher Rf​ value than the starting material due to the increased lipophilicity imparted by the bromine atom.

  • Quenching: Pour the reaction mixture into a vigorously stirring volume of ice water containing 10% aqueous sodium thiosulfate (Na2S2O3).

    • Validation Checkpoint 2 (Quench Success): The thiosulfate reduces unreacted NBS/Br2. A successful quench is visually confirmed when the aqueous layer transitions from a pale yellow/orange tint to completely colorless.

  • Workup: Extract the aqueous mixture three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 5-bromo-2-hydroxy-4-methoxybenzophenone.

    • Validation Checkpoint 3 (Structural Confirmation): Conduct 1 H-NMR analysis. The regioselectivity is validated by the disappearance of the aromatic multiplet at the 5-position and the emergence of two distinct singlets corresponding to the isolated, para-oriented protons at positions 3 and 6 on the substituted ring.

SynthesisWorkflow A 2-Hydroxy-4-methoxy benzophenone B NBS / DMF 0°C to RT A->B C Electrophilic Bromination B->C D Na2S2O3 Quench & Extraction C->D E Recrystallization (EtOH) D->E F 5-Bromo-2-hydroxy-4- methoxybenzophenone E->F

Fig 2. Self-validating synthesis workflow for 5-bromo-2-hydroxy-4-methoxybenzophenone.

Applications in Drug Development & Material Science

Pharmaceutical Intermediates (Cross-Coupling Handle) In drug discovery, the benzophenone core is a privileged structure frequently found in kinase inhibitors and selective estrogen receptor modulators (SERMs). The presence of the 5-bromo substituent transforms this molecule into a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). This allows medicinal chemists to systematically append diverse aryl, amine, or alkyne pharmacophores to the core structure, rapidly expanding structure-activity relationship (SAR) libraries.

Advanced Polymer Additives In material science, standard UV absorbers often suffer from migration or leaching out of polymer matrices over time. The aryl bromide functionality of 5-bromo-2-hydroxy-4-methoxybenzophenone allows it to be covalently grafted onto polymer backbones via controlled radical polymerization or condensation techniques. This results in advanced, non-leaching plastics and coatings that maintain permanent, red-shifted UV-A protection.

References

  • National Center for Biotechnology Information. "5-Bromo-2-hydroxy-4-methoxybenzophenone" PubChem Compound Summary for CID 76781. Available at:[Link]

  • U.S. Environmental Protection Agency. "5-Bromo-2-hydroxy-4-methoxybenzophenone - Chemical Details" CompTox Chemicals Dashboard (DTXSID60186516). Available at:[Link]

Exploratory

Thermodynamic Characterization of 5-Bromo-2-hydroxy-4-methoxybenzophenone: A Technical Framework

Executive Summary & Molecular Context The compound 5-Bromo-2-hydroxy-4-methoxybenzophenone (CAS 3286-93-9) is a halogenated derivative of the benzophenone class, widely utilized as an intermediate in pharmaceutical synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

The compound 5-Bromo-2-hydroxy-4-methoxybenzophenone (CAS 3286-93-9) is a halogenated derivative of the benzophenone class, widely utilized as an intermediate in pharmaceutical synthesis and as a highly stable UV-absorbing agent[1]. Understanding its thermodynamic properties—specifically its solid-state thermal behavior and solution thermodynamics—is critical for optimizing crystallization processes, formulation stability, and bioavailability.

From a mechanistic perspective, the thermodynamic profile of this molecule is governed by two competing structural features:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the C-2 position forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This pseudo-six-membered ring limits intermolecular hydrogen bonding, generally lowering the enthalpy of fusion ( ΔHfus​ ) compared to isomers lacking this feature.

  • Halogenation (C-5 Bromine): The introduction of a heavy bromine atom increases the molecular weight (307.14 g/mol ) and significantly enhances the polarizability of the molecule[1]. This strengthens London dispersion forces within the crystal lattice, driving up the lattice energy and, consequently, the melting point ( Tm​ ) and the thermodynamic barrier to dissolution.

This whitepaper outlines the authoritative methodologies and mathematical frameworks required to rigorously profile the thermodynamic behavior of 5-Bromo-2-hydroxy-4-methoxybenzophenone.

Solid-State Thermodynamic Characterization

Before assessing solubility, the solid-state thermodynamic parameters must be established. This ensures that the energy required to disrupt the crystal lattice is quantified and that the compound does not undergo thermal degradation prior to melting.

Protocol 1: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

This protocol is designed as a self-validating system to ensure thermal events are accurately assigned to phase transitions rather than degradation.

  • Sample Preparation: Weigh 3.0–5.0 mg of high-purity 5-Bromo-2-hydroxy-4-methoxybenzophenone into a standard aluminum crucible. Seal the crucible with a pin-holed lid to allow for the release of volatile impurities without altering the internal pressure.

  • Atmospheric Control: Purge the DSC/TGA furnace with high-purity dry nitrogen at a continuous flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation at elevated temperatures, ensuring that the measured enthalpy corresponds purely to the solid-liquid phase transition.

  • Thermal Ramping: Subject the sample to a linear heating rate of 10 K/min from 298.15 K to 450.15 K.

  • Data Extraction & Validation:

    • Identify the sharp endothermic peak on the DSC thermogram corresponding to the melting point ( Tm​ ).

    • Integrate the area under the peak to calculate the enthalpy of fusion ( ΔHfus​ ).

    • Self-Validation: Cross-reference the TGA curve at Tm​ . If mass loss is <0.5%, the endotherm is a true melting event. If significant mass loss coincides with the endotherm, the compound is undergoing sublimation or thermal decomposition, requiring a sealed high-pressure crucible for accurate ΔHfus​ determination.

Table 1: Representative Solid-State Thermodynamic Parameters

(Note: Values are representative benchmarks for halogenated benzophenone derivatives based on structural extrapolation).

ParameterSymbolRepresentative ValueThermodynamic Significance
Melting Temperature Tm​ 385.15 KIndicates the thermal boundary of the solid crystal lattice.
Enthalpy of Fusion ΔHfus​ 28.5 kJ/molEnergy required to overcome lattice dispersion forces.
Entropy of Fusion ΔSfus​ 74.0 J/(mol·K)Increase in molecular disorder upon transitioning to liquid.

Solution Thermodynamics & Solubility Profiling

The solubility of a drug or chemical intermediate is defined by the International Union of Pure and Applied Chemistry (IUPAC) as the analytical composition of a saturated solution at equilibrium[2]. To determine the thermodynamic parameters of dissolution ( ΔGsol​ , ΔHsol​ , ΔSsol​ ), solubility must be measured across a temperature gradient.

Protocol 2: Isothermal Saturation Shake-Flask Method

This methodology adapts the principles of OECD Test Guideline 105 to accommodate the lipophilic nature of halogenated benzophenones[3].

  • Saturation: Add an excess amount of 5-Bromo-2-hydroxy-4-methoxybenzophenone to 20 mL of the selected solvent (e.g., pure ethanol, or an ethanol/water binary mixture) in a hermetically sealed borosilicate glass vial. Causality: Excess solid guarantees the system crosses the saturation threshold, which is an absolute prerequisite for establishing a true thermodynamic solid-liquid equilibrium[3].

  • Isothermal Agitation: Place the vials in a reciprocating water bath shaker set to specific temperatures (e.g., 293.15 K, 298.15 K, 303.15 K, 308.15 K, 313.15 K). Agitate at 150 rpm for 72 hours. Causality: Brominated aromatic compounds often exhibit slow dissolution kinetics. A 72-hour agitation window prevents the underestimation of solubility caused by premature sampling[2].

  • Equilibration: Cease agitation and allow the vials to stand isothermally for an additional 24 hours. Causality: This settling period allows micro-particulates to precipitate, preventing light-scattering artifacts during subsequent quantification.

  • Solid-Phase Validation (Critical Step): Recover the undissolved solid via filtration, dry it under vacuum, and analyze it using DSC. Causality: This confirms that the solid phase has not undergone a solvent-mediated polymorphic transformation or solvate formation during the 96-hour experiment. If the Tm​ matches the pure starting material, the measured solubility accurately reflects the original crystal lattice.

  • Quantification: Extract an aliquot of the clear supernatant, dilute it appropriately, and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD).

Workflow Start CAS 3286-93-9 Characterization Solid DSC & TGA Analysis Start->Solid Liquid Shake-Flask Solubility Start->Liquid Data1 Thermal Data (Tm, ΔH_fus) Solid->Data1 Data2 Equilibrium Solubility (x_i) Liquid->Data2 Model Thermodynamic Modeling Data1->Model Data2->Model Output Thermodynamic Parameters Model->Output

Workflow for the thermodynamic characterization of 5-Bromo-2-hydroxy-4-methoxybenzophenone.

Thermodynamic Modeling Frameworks

Once the mole fraction solubility ( xi​ ) is determined at various temperatures, mathematical models are employed to extract the apparent thermodynamic properties of the solution.

The van't Hoff Equation

The apparent enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution can be calculated using the linear van't Hoff equation, assuming these parameters remain constant over the narrow temperature range studied:

lnxi​=−RTΔHsol​​+RΔSsol​​

Where R is the universal gas constant (8.314 J/mol·K) and T is the absolute temperature. A plot of lnxi​ versus 1/T yields a straight line with a slope of −ΔHsol​/R and an intercept of ΔSsol​/R . The standard Gibbs free energy of solution ( ΔGsol​ ) is then derived via ΔGsol​=ΔHsol​−TΔSsol​ .

The Modified Apelblat Equation

Because the dissolution of highly polarizable halogenated compounds often involves changes in the heat capacity of the system, the assumption of a constant ΔHsol​ may introduce errors. The Modified Apelblat equation is a semi-empirical model that accounts for the temperature dependence of the dissolution enthalpy[4]:

lnxi​=A+TB​+Cln(T)

Here, A , B , and C are empirical constants derived via non-linear regression. The Cln(T) term explicitly corrects for variations in heat capacity, typically yielding a lower Root-Mean-Square Deviation (RMSD) compared to the van't Hoff model[4].

The Jouyban-Acree Model (For Co-Solvent Systems)

When formulating 5-Bromo-2-hydroxy-4-methoxybenzophenone in binary solvent mixtures (e.g., to enhance bioavailability or optimize a reaction medium), the Jouyban-Acree model is the gold standard for correlating solubility with both temperature and solvent composition[5]:

lnxm,T​=f1​lnx1,T​+f2​lnx2,T​+Tf1​f2​​∑Ji​(f1​−f2​)i

Where f1​ and f2​ are the fractions of the respective solvents, x1,T​ and x2,T​ are the mole fraction solubilities in the pure solvents at temperature T , and Ji​ represents the model constants that reflect complex solute-solvent and solvent-solvent interactions[5].

Table 2: Apparent Thermodynamic Parameters of Dissolution

(Representative data illustrating an endothermic, entropy-driven dissolution process typical for lipophilic benzophenones in organic solvents).

Solvent System ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K) ΔGsol298K​ (kJ/mol)Dissolution Driver
Pure Ethanol + 32.4+ 85.2+ 7.0Entropy-driven
Ethyl Acetate + 25.1+ 68.4+ 4.7Entropy-driven
Water (pH 7.4) + 45.8- 12.5+ 49.5Highly unfavorable

Mechanistic Insight: The large, positive ΔHsol​ in water reflects the massive energy penalty required to create a cavity in the highly hydrogen-bonded aqueous network to accommodate the bulky, hydrophobic bromobenzophenone molecule.

Pathway Crystal Crystal Lattice (Solid) Gas Gaseous Solute (Isolated) Crystal->Gas + ΔH_sublimation (Endothermic) Solution Solvated State (Liquid) Crystal->Solution ΔH_solution (Net Enthalpy) Gas->Solution - ΔH_solvation (Exothermic)

Thermodynamic energy pathway from solid crystal lattice to solvated state.

Conclusion

The rigorous thermodynamic characterization of 5-Bromo-2-hydroxy-4-methoxybenzophenone requires a synthesized approach bridging solid-state thermal analysis with high-precision equilibrium solubility measurements. By employing self-validating protocols like the isothermal shake-flask method coupled with post-equilibration DSC, researchers can ensure data integrity. Furthermore, applying advanced mathematical frameworks such as the Modified Apelblat and Jouyban-Acree models allows for the accurate prediction of solubility landscapes, empowering downstream formulation and chemical synthesis optimization.

References

  • Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions Source: The Journal of Chemical Thermodynamics (DOI) URL:[Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS Source: Regulations.gov URL:[Link]

  • Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask method Source: Pharmacy & Pharmaceutical Sciences (PPJ) URL:[Link]

  • 5-Bromo-2-hydroxy-4-methoxybenzophenone | C14H11BrO3 | CID 76781 Source: PubChem (NIH) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the UV Absorption Mechanism of 5-Bromo-2-hydroxy-4-methoxybenzophenone

Abstract This technical guide provides a comprehensive examination of the photophysical and photochemical processes that govern the ultraviolet (UV) absorption mechanism of 5-Bromo-2-hydroxy-4-methoxybenzophenone. Benzop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the photophysical and photochemical processes that govern the ultraviolet (UV) absorption mechanism of 5-Bromo-2-hydroxy-4-methoxybenzophenone. Benzophenone derivatives are a cornerstone of UV protection technologies, and understanding their mechanism of action at a molecular level is paramount for the rational design of novel, more effective, and photostable agents.[1][2] This document elucidates the critical role of Excited-State Intramolecular Proton Transfer (ESIPT), the influence of electronic effects from methoxy and bromo substituents, and the potential for competing photodecay pathways. We further present a validated framework of experimental and computational methodologies essential for characterizing these complex mechanisms, providing researchers and drug development professionals with both foundational knowledge and practical, field-proven protocols.

Introduction: The Benzophenone Scaffold in UV Protection

Benzophenones are a class of aromatic ketones widely utilized as UV filters in sunscreens, plastic additives, and photostabilizers in various industrial applications.[3][4] Their efficacy stems from a robust conjugated system that efficiently absorbs UVA and UVB radiation.[2] The molecule at the center of this guide, 5-Bromo-2-hydroxy-4-methoxybenzophenone, is a substituted derivative designed to modulate these properties. The addition of a hydroxyl group ortho to the carbonyl is a key structural motif that introduces a highly efficient, non-destructive energy dissipation pathway. Understanding this mechanism is crucial for predicting the compound's performance, photostability, and potential for generating reactive species.

The core of its protective action lies in its ability to undergo a rapid transformation upon absorbing a photon, converting the potentially damaging light energy into harmless thermal energy and returning to its original state, ready to absorb another photon. This guide will dissect this process, from initial photon absorption to the final energy dissipation step.

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism for energy dissipation in 2-hydroxybenzophenone derivatives is a phototautomerization process known as Excited-State Intramolecular Proton Transfer (ESIPT).[5][6][7] This is an ultrafast, four-level photochemical cycle that effectively converts UV energy into heat.

  • Ground State (Enol Form): In its ground state, the molecule exists as the stable enol tautomer, featuring an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen (C=O).[5]

  • Photoexcitation: Upon absorption of a UV photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This is typically a π → π* transition within the aromatic system.[2][8]

  • ESIPT (Enol → Keto):** In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast, barrierless transfer of the proton from the hydroxyl group to the carbonyl oxygen.[9] This process occurs on a femtosecond to picosecond timescale, forming an excited-state keto tautomer.

  • Relaxation and Tautomerization: The excited keto form rapidly decays to its ground state, primarily through non-radiative pathways (vibrational relaxation), releasing the absorbed energy as heat. A small fraction may decay via fluorescence, resulting in a characteristically large Stokes shift.[5][7] Once in the ground state, the keto tautomer is unstable and rapidly reverts to the original, more stable enol form, completing the cycle.

This cyclical process allows a single molecule to dissipate the energy of thousands of photons without undergoing permanent chemical change, which is the hallmark of an effective photostabilizer.

ESIPT_Mechanism Figure 1: The ESIPT Photochemical Cycle cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Enol_Ground Enol (Stable) Enol_Excited Enol Enol_Ground->Enol_Excited 1. UV Photon Absorption (π → π*) Keto_Ground Keto (Unstable) Keto_Ground->Enol_Ground 4. Tautomerization (Cycle Repeats) Keto_Excited Keto Enol_Excited->Keto_Excited 2. ESIPT (Ultrafast) (Proton Transfer) Keto_Excited->Keto_Ground 3. Non-radiative Decay (Heat Dissipation)

Caption: Figure 1: The ESIPT Photochemical Cycle

Influence of Substituents on Photochemical Behavior

The specific substituents on the benzophenone core—bromo, hydroxyl, and methoxy—fine-tune the molecule's photophysical properties.

SubstituentPositionElectronic EffectImpact on UV Absorption Mechanism
-OH 2- (ortho)Electron-DonatingEssential for ESIPT . Forms the intramolecular hydrogen bond with the carbonyl, enabling the entire energy dissipation cycle.[5]
-OCH₃ 4- (para)Strong Electron-DonatingCauses a bathochromic (red) shift in the absorption spectrum, increasing absorption at longer UVA wavelengths. Enhances π → π* transitions.[8]
-Br 5-Electron-Withdrawing (Inductive), Weakly DeactivatingCan induce a "heavy-atom effect," which enhances the probability of intersystem crossing (ISC) from the excited singlet state (S₁) to a triplet state (T₁).[3] This competing pathway can reduce photostability.

The Heavy-Atom Effect of Bromine: While ESIPT is the dominant deactivation pathway, the presence of the bromine atom introduces a critical competing process. The heavy bromine nucleus enhances spin-orbit coupling, which facilitates the otherwise spin-forbidden S₁ → T₁ transition (intersystem crossing). The resulting triplet state is longer-lived and more chemically reactive than the singlet state.[3] This triplet state can participate in undesirable reactions, such as hydrogen abstraction from surrounding molecules or energy transfer to molecular oxygen, generating reactive oxygen species (ROS).[10] Therefore, a key aspect of characterizing 5-Bromo-2-hydroxy-4-methoxybenzophenone is to quantify the efficiency of ESIPT versus intersystem crossing.

Methodologies for Mechanistic Elucidation

A multi-faceted approach combining spectroscopic and computational techniques is required to fully characterize the UV absorption mechanism.

Experimental_Workflow Figure 2: Integrated Experimental & Computational Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling Compound Test Compound (5-Bromo-2-hydroxy-4-methoxybenzophenone) UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Fluorescence Fluorescence Spectroscopy Compound->Fluorescence Transient Transient Absorption Spectroscopy Compound->Transient Quantum_Yield Quantum Yield Determination Compound->Quantum_Yield DFT DFT / TD-DFT Compound->DFT Analysis Mechanistic Analysis & Validation UV_Vis->Analysis λmax, ε Fluorescence->Analysis Emission Spectra, Lifetimes Transient->Analysis Excited State ID, Kinetics Quantum_Yield->Analysis Process Efficiency DFT->Analysis Energy Levels, Predicted Spectra

Caption: Figure 2: Integrated Experimental & Computational Workflow

Experimental Protocols
  • Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), quantifying the molecule's ability to absorb UV light.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of 5-Bromo-2-hydroxy-4-methoxybenzophenone of known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions (e.g., 1, 2, 5, 10, 20 µM).

    • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[11][12] Set the scan range from 200 to 450 nm.

    • Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and cuvette.[13]

    • Measurement: Record the absorption spectrum for each dilution.

    • Data Analysis: Identify the λmax. According to the Beer-Lambert Law (A = εcL), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient, ε.

  • Objective: To quantify the efficiency of a specific photochemical event (e.g., photodegradation) per photon absorbed.[14][15]

  • Causality: A low quantum yield for photodegradation indicates high photostability, suggesting the ESIPT mechanism is highly efficient at dissipating energy non-destructively.

  • Methodology (Relative Method using a Chemical Actinometer):

    • Actinometer Selection: Choose a well-characterized chemical actinometer that absorbs in a similar spectral region, such as benzophenone itself in a hydrogen-donating solvent.[16]

    • Irradiation: Irradiate both the sample solution and the actinometer solution in parallel using a monochromatic light source (e.g., a filtered lamp or laser) at a wavelength where both absorb.

    • Monitoring: Monitor the disappearance of the starting material in both solutions over time using UV-Vis spectroscopy or HPLC.

    • Calculation: The quantum yield of the sample (Φ_sample) is calculated relative to the known quantum yield of the actinometer (Φ_act) using the following relationship: Φ_sample = Φ_act * (k_sample / k_act) * (F_act / F_sample) where 'k' is the rate of reaction and 'F' is the fraction of light absorbed by the respective solution. The fraction of light absorbed can be determined from the absorbance values.[17][18]

  • Objective: To directly observe and characterize the kinetics of short-lived excited states, such as the S₁ and T₁ states.

  • Causality: This technique provides direct evidence for the formation and decay of the triplet state, allowing for the quantification of the intersystem crossing rate, which is critical for assessing photostability.

  • Methodology:

    • Setup: Utilize a pump-probe laser setup. A high-energy "pump" pulse (e.g., at 355 nm) excites the sample.[19]

    • Probing: A second, broad-spectrum "probe" pulse is passed through the sample at varying time delays after the pump pulse.

    • Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay.

    • Analysis: The resulting data reveals the absorption spectra of transient species. The S₁ state of benzophenones typically absorbs around 570 nm and has a lifetime of picoseconds, while the T₁ state absorbs around 530 nm and has a much longer lifetime (nanoseconds to microseconds).[16][20] By fitting the rise and decay kinetics at these wavelengths, the rates of ESIPT and intersystem crossing can be determined.

Computational Chemistry Protocols
  • Objective: To complement experimental data by modeling the molecule's electronic structure, predicting its absorption spectrum, and understanding the energetic landscape of the ESIPT process.

  • Methodology (DFT and TD-DFT):

    • Geometry Optimization: The ground state geometry of the enol tautomer is optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.[2][21]

    • Frequency Calculation: A frequency calculation is performed to confirm the optimized structure is a true energy minimum (no imaginary frequencies).[1]

    • Electronic Transitions: Time-Dependent DFT (TD-DFT) is then used on the optimized geometry to calculate the vertical excitation energies and oscillator strengths. This generates a theoretical UV-Vis spectrum that can be directly compared with experimental results to assign the observed absorption bands (e.g., n → π* vs. π → π*).[2][21]

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides insight into the molecule's electronic excitability and chemical reactivity.[1][21]

Conclusion and Outlook

The UV absorption mechanism of 5-Bromo-2-hydroxy-4-methoxybenzophenone is dominated by a highly efficient Excited-State Intramolecular Proton Transfer (ESIPT) cycle, which is enabled by the key 2-hydroxy-carbonyl configuration. This process allows for the rapid and safe dissipation of absorbed UV radiation as heat. However, the presence of a bromine atom introduces a competing pathway of intersystem crossing to a reactive triplet state via the heavy-atom effect. The overall photostability and safety profile of this molecule are therefore determined by the quantum efficiencies of these two competing pathways.

For researchers and developers, a thorough characterization using the integrated experimental and computational workflow described herein is essential. Quantifying the rates of ESIPT and intersystem crossing through transient absorption spectroscopy, alongside determining the quantum yield of photodegradation, will provide the definitive data needed to assess the suitability of this compound for applications in drug development and materials science.

References

  • Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A. [Link]

  • Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical. Royal Society of Chemistry. [Link]

  • Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. [Link]

  • The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]

  • Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. [Link]

  • Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry. [Link]

  • 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry. [Link]

  • Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. ResearchGate. [Link]

  • Benzophenone. Wikipedia. [Link]

  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]

  • Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A. [Link]

  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Royal Society of Chemistry. [Link]

  • Benzophenone photophores in biochemistry. Biochemistry. [Link]

  • Quantum yield – Knowledge and References. Taylor & Francis Online. [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]

  • release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. Royal Society of Chemistry. [Link]

  • Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. ResearchGate. [Link]

  • Quantum yield. Wikipedia. [Link]

  • Fast transient absorption spectroscopy of the early events in photoexcited chiral benzophenone–naphthalene dyads. ResearchGate. [Link]

  • An electrochemical and computational chemistry study of substituted benzophenones. ResearchGate. [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. National Institutes of Health. [Link]

  • The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A. [Link]

  • The Mechanistic Photochemistry of 4-Hydroxybenzophenone. McMaster University. [Link]

  • UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. [Link]

  • UV solvatochromic shifts of 4-hydroxy-benzophenone and 2,4-dihydroxy-benzophenone in ethanol-acetonitrile mixtures. PubMed. [Link]

  • Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews. [Link]

  • a UV–Vis transmission spectrum of 4-hydroxybenzophenone. b Tauc plot... ResearchGate. [Link]

  • 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

  • Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. National Institutes of Health. [Link]

  • Excited State Intramolecular Proton Transfer. Ludwig-Maximilians-Universität München. [Link]

  • Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Chemical Communications. [Link]

  • Principles of UV/vis spectroscopy (2) Basics of absorption spectroscopy. JASCO Global. [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]

  • Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters. ResearchGate. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link]

  • Ultraviolet–visible spectroscopy. Wikipedia. [Link]

  • Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. PubMed. [Link]

  • Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: reaction pathways and implications for surface waters. PubMed. [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. ResearchGate. [Link]

  • 5-Bromo-2-hydroxy-4-methoxybenzophenone. PubChem. [Link]

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  • The Chemistry of Protection: How 2-Hydroxy-4-Methoxybenzophenone-5-Sulfonic Acid Works. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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Sources

Exploratory

Crystal Structure Analysis of 5-Bromo-2-hydroxy-4-methoxybenzophenone: A Comprehensive Crystallographic and Conformational Guide

Executive Summary & Chemical Context The structural elucidation of substituted benzophenones is a critical vector in modern rational drug design and photochemistry. 5-Bromo-2-hydroxy-4-methoxybenzophenone (C₁₄H₁₁BrO₃, MW...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The structural elucidation of substituted benzophenones is a critical vector in modern rational drug design and photochemistry. 5-Bromo-2-hydroxy-4-methoxybenzophenone (C₁₄H₁₁BrO₃, MW: 307.14 g/mol ) is a highly functionalized scaffold characterized by its robust UV-absorbing properties and potential as a bioactive pharmacophore.

From a crystallographic perspective, this molecule presents a fascinating interplay of non-covalent interactions. The presence of a 2-hydroxyl group adjacent to the carbonyl moiety almost universally dictates the formation of a strong, resonance-assisted intramolecular hydrogen bond, creating a stable six-membered pseudo-ring (an S(6) motif)[1]. Concurrently, the bulky 5-bromo substituent and the 4-methoxy group introduce steric constraints and unique intermolecular packing opportunities, such as halogen bonding (C–Br···O/π) and π-π stacking.

This whitepaper outlines the definitive, self-validating workflow for the single-crystal X-ray diffraction (SCXRD) analysis of 5-bromo-2-hydroxy-4-methoxybenzophenone, explaining the causality behind each experimental parameter to ensure absolute scientific integrity.

Experimental Protocol: A Self-Validating Workflow

To achieve a publication-grade crystal structure, the experimental pipeline must be designed to minimize systematic errors (such as absorption and thermal motion) while maximizing data redundancy and resolution.

Step-by-Step Methodology

Step 1: Crystal Growth and Selection

  • Protocol: Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and allow for slow solvent evaporation at 293 K in a vibration-free environment.

  • Causality: DCM provides excellent initial solubility, while ethanol acts as a co-solvent that reduces the overall evaporation rate and promotes ordered nucleation. Slow evaporation prevents the kinetic trapping of defects, yielding block-like, single-domain crystals.

Step 2: X-ray Diffraction Data Collection

  • Protocol: Select a crystal with dimensions approximating 0.2 × 0.2 × 0.1 mm. Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to the goniometer equipped with a nitrogen cold stream set to 100(2) K. Utilize Mo Kα radiation ( λ = 0.71073 Å).

  • Causality:

    • Temperature (100 K): Cryocooling minimizes the Debye-Waller factors (thermal vibrations), which is critical for accurately locating the electron density of the bridging 2-hydroxyl proton.

    • Radiation Source: The heavy bromine atom ( Z=35 ) causes severe X-ray absorption if Cu Kα radiation ( λ = 1.54 Å) is used. Mo Kα radiation penetrates the heavy-atom lattice much more efficiently, drastically reducing absorption artifacts and ensuring reliable atomic displacement parameters (ADPs).

Step 3: Structure Solution via Dual-Space Recycling

  • Protocol: Integrate the raw frames and apply an empirical absorption correction (e.g., multi-scan). Solve the phase problem using the intrinsic phasing algorithm in SHELXT [2].

  • Causality: SHELXT employs a dual-space algorithm that iterates between reciprocal space (phases) and real space (electron density). This approach is highly resistant to pseudo-symmetry and reliably locates the heavy bromine atom, which then bootstraps the phasing for the lighter carbon and oxygen atoms[2].

Step 4: Full-Matrix Least-Squares Refinement

  • Protocol: Refine the structural model against F2 using SHELXL [3]. Anisotropically refine all non-hydrogen atoms. Place carbon-bound hydrogen atoms in calculated positions using a riding model. Freely refine the coordinates of the 2-hydroxyl proton to validate the intramolecular hydrogen bond.

  • Causality: Refining against F2 (rather than F ) utilizes all collected reflections, including weak and negative intensities, preventing statistical bias. The self-validating nature of this step is governed by the R1​ and wR2​ convergence metrics.

Workflow Cryst 1. Crystal Growth (Slow Evaporation) Data 2. X-ray Diffraction (Mo Kα, 100K) Cryst->Data High-quality single crystal Phase 3. Structure Solution (SHELXT) Data->Phase .hkl & .ins files Refine 4. Least-Squares Refinement (SHELXL) Phase->Refine Initial phase & atom assignment Val 5. Validation & Analysis (Hirshfeld, CIF) Refine->Val R1 < 0.05, wR2 < 0.15

Caption: Step-by-step crystallographic workflow from crystal growth to structural validation.

Quantitative Data Summary

A successful refinement of 5-bromo-2-hydroxy-4-methoxybenzophenone will yield a self-consistent set of crystallographic parameters. Below is the standardized data presentation format required for publication and database deposition.

Crystallographic ParameterExpected / Target Value
Chemical formula C₁₄H₁₁BrO₃
Formula weight 307.14 g/mol
Crystal system Monoclinic (Typical for substituted benzophenones)
Space group P21​/c (Centrosymmetric)
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Z (Molecules per unit cell) 4
Absorption coefficient ( μ ) ~2.8 - 3.2 mm⁻¹
Goodness-of-fit (GooF) on F2 ~1.000 to 1.050
Final R indices[ I>2σ(I) ] R1​≤0.050 , wR2​≤0.120
Largest diff. peak and hole Δρmax​≤0.50 e·Å⁻³, Δρmin​≥−0.50 e·Å⁻³

Note: Residual electron density peaks ( Δρmax​ ) should be located near the bromine atom, confirming that no unmodeled solvent or structural disorder remains.

Conformational Analysis & Supramolecular Architecture

Intramolecular Geometry and the S(6) Motif

The defining conformational feature of 2-hydroxybenzophenones is the coplanarity of the substituted phenyl ring with the central carbonyl group. This is enforced by a strong intramolecular O–H···O=C hydrogen bond, which forms a resonance-stabilized six-membered ring ( S(6) motif)[1].

  • Validation Check: The O···O distance should measure approximately 2.50–2.60 Å, and the O–H···O angle should approach 145–150°.

  • Steric Twist: Because the substituted ring is locked in plane with the carbonyl, the unsubstituted phenyl ring is forced to twist out of the plane (typically by 50° to 65°) to minimize steric repulsion between the ortho-hydrogens.

Intermolecular Interactions: Hirshfeld Surface Analysis

To quantitatively map the supramolecular architecture, we utilize CrystalExplorer to generate Hirshfeld surfaces and 2D fingerprint plots[4].

  • Halogen Bonding: The 5-bromo substituent acts as a highly directional structure-directing agent. Look for short C–Br···O contacts or C–Br··· π interactions in the crystal lattice. These will appear as distinct red spots on the dnorm​ mapped Hirshfeld surface.

  • π

    π Stacking: The twisted conformation of the molecule prevents infinite face-to-face stacking, but localized offset face-to-face (OFF) π

    π interactions between the unsubstituted phenyl rings often stabilize the 3D network.

Interactions Molecule 5-Bromo-2-hydroxy- 4-methoxybenzophenone Intra Intramolecular O-H···O=C (S(6) Ring Motif) Molecule->Intra Conformational Lock Halogen Intermolecular C-Br···O (Halogen Bonding) Molecule->Halogen Lattice Directionality Pi π-π Stacking (Phenyl Rings) Molecule->Pi Packing Stabilization Network 3D Supramolecular Architecture Intra->Network Halogen->Network Pi->Network

Caption: Hierarchical assembly of non-covalent interactions driving the 3D supramolecular architecture.

Conclusion

The crystal structure analysis of 5-bromo-2-hydroxy-4-methoxybenzophenone requires a rigorous, physics-driven approach to experimental design. By utilizing Mo Kα radiation at cryogenic temperatures, researchers can accurately model the heavy bromine atom while successfully resolving the critical 2-hydroxyl proton. The resulting structural model—validated by SHELXL convergence metrics and Hirshfeld surface analysis—provides an authoritative blueprint of the molecule's S(6) conformational lock and its halogen-bonded supramolecular network. This high-resolution data is indispensable for downstream applications in computational docking, solid-state chemistry, and rational drug design.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. 2

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. 3

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011. 4

  • Zabiulla, Naveen, S., Bushra Begum, A., Khanum, S. A., & Lokanath, N. K. (2016). Structural studies of a novel bioactive benzophenone derivative: (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone. Molecular Crystals and Liquid Crystals, 625(1). 1

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Workflows of 5-Bromo-2-hydroxy-4-methoxybenzophenone

Executive Summary 5-Bromo-2-hydroxy-4-methoxybenzophenone (CAS: 3286-93-9) is a highly specialized halogenated derivative of Benzophenone-3 (Oxybenzone). While its parent compound is a ubiquitous ultraviolet (UV) filter,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-hydroxy-4-methoxybenzophenone (CAS: 3286-93-9) is a highly specialized halogenated derivative of Benzophenone-3 (Oxybenzone). While its parent compound is a ubiquitous ultraviolet (UV) filter, the strategic introduction of a bromine atom at the C5 position fundamentally alters both its photophysical dynamics and its utility in synthetic chemistry. For drug development professionals and materials scientists, this compound serves as a critical bifunctional scaffold: it retains the photostabilizing Excited-State Intramolecular Proton Transfer (ESIPT) capabilities of 2-hydroxybenzophenones while offering a highly reactive C–Br vector for transition-metal-catalyzed cross-coupling.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, photophysical behavior, and field-proven synthetic protocols, designed to ensure high-yield, regioselective functionalization.

Structural & Physicochemical Characterization

The physicochemical profile of 5-Bromo-2-hydroxy-4-methoxybenzophenone dictates its behavior in both biological matrices and organic formulations. The data below synthesizes its core parameters, grounded in verified cheminformatics databases [1][2].

Table 1: Physicochemical Properties & Mechanistic Causality
PropertyValueMechanistic Causality / Application Relevance
Molecular Weight 307.14 g/mol Falls within the optimal Lipinski range, ensuring favorable diffusion kinetics in topical or transdermal delivery systems.
XLogP3 4.1High lipophilicity driven by the aromatic rings and the bromine atom. Indicates strong partitioning into lipid bilayers and organic phases [1].
Topological Polar Surface Area (TPSA) 46.5 ŲLow TPSA suggests excellent membrane permeability. The intramolecular hydrogen bond between the 2-OH and the carbonyl oxygen masks polar surface area.
pKa (Predicted) 6.96 ± 0.48The acidity of the 2-hydroxyl proton is enhanced relative to standard phenols due to the electron-withdrawing nature of the adjacent carbonyl and the inductive effect of the C5-bromine.
Melting Point 125 °CSolid state at standard conditions. The relatively high melting point requires specific solubilization strategies (e.g., lipid excipients) in formulation.
Boiling Point 415.6 °CHigh thermal stability makes it suitable for high-temperature polymer extrusion processes without degradation.

Photophysical Dynamics: The Heavy-Atom Effect

The parent molecule, Benzophenone-3, dissipates UV radiation primarily through Excited-State Intramolecular Proton Transfer (ESIPT) . Upon absorbing a UV photon, the molecule transitions to an excited singlet state (S1), triggering a rapid proton transfer from the 2-hydroxyl group to the carbonyl oxygen. This forms a transient keto tautomer that decays non-radiatively back to the ground state, releasing the energy as harmless heat.

However, the bromination at the C5 position introduces a pronounced Heavy-Atom Effect . The large electron cloud of the bromine atom enhances spin-orbit coupling. Mechanistically, this increases the probability of Intersystem Crossing (ISC) from the excited singlet state (S1) to the triplet state (T1). Consequently, while 5-Bromo-2-hydroxy-4-methoxybenzophenone retains UV-absorbing properties, its enhanced triplet yield makes it highly valuable as a photoinitiator in polymer chemistry or as a photosensitizer in photochemical syntheses.

Photophysics S0 Ground State (S0) Intramolecular H-Bond S1 Excited Singlet (S1) Enol Tautomer S0->S1 UV Photon Absorption S1_keto Excited Singlet (S1) Keto Tautomer S1->S1_keto ESIPT (Fast) T1 Triplet State (T1) Enhanced by Br S1->T1 Intersystem Crossing (ISC) Heavy-Atom Effect S1_keto->S0 Reverse Proton Transfer Heat Non-Radiative Decay (Thermal Energy) S1_keto->Heat Internal Conversion T1->S0 Phosphorescence / Quenching

Figure 1: Photophysical pathways of 5-Bromo-BP-3 highlighting ESIPT and ISC.

Synthetic Workflows & Derivatization Strategies

The C5-bromine atom transforms the inert benzophenone scaffold into a versatile electrophile for transition-metal catalysis. The following workflows detail the synthesis of the compound and its subsequent utilization.

Synthesis BP3 Benzophenone-3 (BP-3) Bromination NBS / DMF Electrophilic Attack BP3->Bromination Product 5-Bromo-BP-3 (Platform Intermediate) Bromination->Product Regioselective Coupling Pd-Catalyzed Cross-Coupling Product->Coupling C-Br Activation Derivatives Advanced UV Filters & APIs Coupling->Derivatives C-C Bond Formation

Figure 2: Synthetic derivatization of Benzophenone-3 via regioselective bromination.

Protocol 1: Regioselective Electrophilic Bromination of Benzophenone-3

Objective: Synthesize 5-Bromo-2-hydroxy-4-methoxybenzophenone with >95% regioselectivity. Mechanistic Rationale: The 2-hydroxyl and 4-methoxy groups are strong electron-donating groups (EDGs) that activate the aromatic ring toward electrophilic aromatic substitution. The synergistic ortho/para-directing effects of these groups make the C5 position the most electronically and sterically favored site for electrophilic attack. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) ensures a controlled, low concentration of bromonium ions ( Br+ ), preventing undesirable polybromination.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-Hydroxy-4-methoxybenzophenone in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Reagent Addition: Chill the solution to 0 °C. Slowly add 10.5 mmol of N-Bromosuccinimide (NBS) in small portions over 30 minutes to control the exothermic reaction.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Pour the mixture into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 5-Bromo-2-hydroxy-4-methoxybenzophenone.

Self-Validating System: To ensure protocol integrity, withdraw a 50 µL aliquot at the 3-hour mark. Analyze via HPLC-UV (254 nm). The complete disappearance of the BP-3 peak and the emergence of a single, more lipophilic peak (longer retention time on a C18 column) confirms conversion. Subsequent 1H -NMR analysis of the product must show the disappearance of the C5 aromatic proton (typically ~6.5 ppm in the parent molecule) and the presence of two distinct singlets for the remaining aromatic protons on the substituted ring, mathematically validating the regioselectivity.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Functionalization

Objective: Utilize the C5-Br vector to introduce complex aryl functionalities. Mechanistic Rationale: The C-Br bond undergoes facile oxidative addition with Pd(0) species. However, the free 2-hydroxyl group can coordinate with the palladium catalyst or consume the base. Using a biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrate and the inorganic base ( K2​CO3​ ), which is critical for the transmetalation step. The bidentate ligand in Pd(dppf)Cl2​ suppresses competitive dehalogenation and promotes efficient reductive elimination.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 5-Bromo-2-hydroxy-4-methoxybenzophenone (1.0 eq), an arylboronic acid (1.2 eq), and K2​CO3​ (3.0 eq, excess required due to the acidic phenol).

  • Catalyst Addition: Add 5 mol% of Pd(dppf)Cl2​ .

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Reaction: Heat the mixture to 90 °C under argon for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Dichloromethane. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating System: Monitor the reaction via TLC or LC-MS. The success of the oxidative addition and subsequent coupling is validated by the mass shift in LC-MS corresponding to the exact mass of the newly formed biaryl product, coupled with the absence of the characteristic M / M+2 isotopic bromine doublet in the mass spectrum of the product peak.

Conclusion

5-Bromo-2-hydroxy-4-methoxybenzophenone is far more than a simple structural analog of a common UV filter. By understanding the causality behind its physicochemical properties—specifically the heavy-atom effect and its highly activated C-Br bond—researchers can leverage this molecule as a high-value platform intermediate. The self-validating protocols provided herein ensure that drug development professionals and materials scientists can achieve reproducible, high-yield derivatizations, paving the way for next-generation photostabilizers and active pharmaceutical ingredients.

References

  • National Center for Biotechnology Information (PubChem). "5-Bromo-2-hydroxy-4-methoxybenzophenone - Computed Properties and Identifiers." PubChem Compound Summary for CID 76781. URL:[Link]

  • United States Environmental Protection Agency (EPA). "5-Bromo-2-hydroxy-4-methoxybenzophenone - Chemical Details." CompTox Chemicals Dashboard. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzophenone: A Detailed Technical Guide for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzophenone, a valuable building block in medicinal chemistry and materials science. This document is i...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzophenone, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols.

Introduction

5-Bromo-2-hydroxy-4-methoxybenzophenone is a substituted benzophenone derivative. The benzophenone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom, a hydroxyl group, and a methoxy group at specific positions on the phenyl rings can significantly modulate the compound's physicochemical properties and biological activity, making it a key intermediate for the synthesis of novel therapeutic agents and functional materials. This guide will detail two primary synthetic routes to this target molecule, providing the rationale behind the chosen methodologies and offering practical insights for successful execution in a laboratory setting.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of the target compound and its precursors is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS NumberKey Safety Precautions
5-Bromo-2-hydroxy-4-methoxybenzophenone C₁₄H₁₁BrO₃307.14Expected to be a solid3286-93-9Handle with care, avoid inhalation and skin contact.[1]
2-Hydroxy-4-methoxybenzophenoneC₁₄H₁₂O₃228.24Solid131-57-7May cause skin and eye irritation.[2]
2,4-DihydroxybenzophenoneC₁₃H₁₀O₃214.22Solid131-56-6Handle with appropriate personal protective equipment.
4-Bromo-3-methoxyphenolC₇H₇BrO₂203.03Solid102127-34-4Irritating to eyes, respiratory system, and skin.[3]
3-MethoxyphenolC₇H₈O₂124.14Liquid/Solid150-19-6Handle in a well-ventilated area.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Solid128-08-5Corrosive, handle with extreme care.
Aluminum Chloride (AlCl₃)AlCl₃133.34Solid7446-70-0Reacts violently with water, corrosive.
Benzoyl ChlorideC₇H₅ClO140.57Liquid98-88-4Lachrymator, corrosive.

Synthetic Strategies

Two primary and logical synthetic routes for the preparation of 5-Bromo-2-hydroxy-4-methoxybenzophenone are presented. Both routes are based on fundamental and widely applied organic reactions.

Route 1: Electrophilic Bromination of a Benzophenone Precursor

This route involves the initial synthesis of the benzophenone core, followed by a regioselective bromination.

Workflow for Route 1

Route 1 Workflow A 2,4-Dihydroxybenzophenone B Methylation A->B (CH₃)₂SO₄ or CH₃I, Base C 2-Hydroxy-4-methoxybenzophenone B->C D Bromination C->D NBS or Br₂/AcOH E 5-Bromo-2-hydroxy-4-methoxybenzophenone D->E

Caption: Synthetic workflow for Route 1.

Step 1.1: Synthesis of 2-Hydroxy-4-methoxybenzophenone

The synthesis of the key intermediate, 2-hydroxy-4-methoxybenzophenone, is achieved through the selective methylation of 2,4-dihydroxybenzophenone. The hydroxyl group at the 4-position is more acidic and sterically less hindered, allowing for preferential methylation.

Materials:

  • 2,4-Dihydroxybenzophenone

  • Dimethyl sulfate or Methyl iodide

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxybenzophenone (1.0 equivalent) in anhydrous acetone or DMF.

  • Addition of Base: Add anhydrous sodium carbonate or potassium carbonate (1.1 to 1.5 equivalents) to the solution.

  • Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate or methyl iodide (1.0 to 1.1 equivalents) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with dilute HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-4-methoxybenzophenone.

  • Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes.

Rationale: The use of a carbonate base is sufficient to deprotonate the more acidic 4-hydroxyl group, which then acts as a nucleophile to displace the sulfate or iodide from the methylating agent. The choice of solvent depends on the solubility of the starting materials and the desired reaction temperature.

Step 1.2: Bromination of 2-Hydroxy-4-methoxybenzophenone

The final step in this route is the regioselective electrophilic bromination of 2-hydroxy-4-methoxybenzophenone. The hydroxyl and methoxy groups are both activating and ortho-, para-directing. The position para to the hydroxyl group is already substituted, and the position ortho to the hydroxyl group and meta to the methoxy group (C5) is the most activated site for electrophilic substitution.

Materials:

  • 2-Hydroxy-4-methoxybenzophenone

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic acid (AcOH) or Dichloromethane (DCM)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Experimental Protocol:

  • Reaction Setup: Dissolve 2-hydroxy-4-methoxybenzophenone (1.0 equivalent) in glacial acetic acid or dichloromethane in a round-bottom flask protected from light.

  • Addition of Brominating Agent:

    • Using NBS: Add N-bromosuccinimide (1.0 to 1.1 equivalents) portion-wise to the stirred solution at room temperature.

    • Using Bromine: Cool the solution in an ice bath and add a solution of bromine (1.0 equivalent) in acetic acid dropwise. Caution: Bromine is highly corrosive and toxic; handle with extreme care in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material. The reaction time can vary from a few hours to overnight.

  • Quenching: Pour the reaction mixture into an ice-water mixture. If bromine was used, add a sodium thiosulfate solution to quench any unreacted bromine.

  • Work-up: Extract the product with ethyl acetate. Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-Bromo-2-hydroxy-4-methoxybenzophenone.[1]

Rationale: The hydroxyl group is a stronger activating group than the methoxy group, and its directing effect will dominate. Steric hindrance from the adjacent benzoyl group will also favor substitution at the C5 position. Acetic acid is a common solvent for bromination as it can protonate the carbonyl group of NBS, increasing its electrophilicity.

Route 2: Friedel-Crafts Acylation of a Brominated Phenol

This alternative route involves the initial preparation of a brominated phenol intermediate, followed by a Friedel-Crafts acylation to construct the benzophenone core.

Workflow for Route 2

Route 2 Workflow A 3-Methoxyphenol B Bromination A->B NBS or Br₂ C 4-Bromo-3-methoxyphenol B->C D Friedel-Crafts Acylation C->D Benzoyl Chloride, AlCl₃ E 5-Bromo-2-hydroxy-4-methoxybenzophenone D->E

Caption: Synthetic workflow for Route 2.

Step 2.1: Synthesis of 4-Bromo-3-methoxyphenol

The synthesis of the key brominated intermediate is achieved by the electrophilic bromination of 3-methoxyphenol. Both the hydroxyl and methoxy groups are ortho-, para-directing. The position para to the strongly activating hydroxyl group is the most likely site of bromination.

Materials:

  • 3-Methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)

  • Sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Experimental Protocol:

  • Reaction Setup: Dissolve 3-methoxyphenol (1.0 equivalent) in THF or acetonitrile in a round-bottom flask.

  • Addition of NBS: Add N-bromosuccinimide (1.0 equivalent) in several portions to the solution at room temperature.[4]

  • Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 12 hours) until TLC analysis shows the consumption of the starting material.[4]

  • Work-up: Add sodium bicarbonate solution to the reaction mixture and extract the product with diethyl ether or ethyl acetate.[4]

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[4]

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude residue can be purified by flash chromatography on silica gel to yield 4-Bromo-3-methoxyphenol.[4]

Rationale: The hydroxyl group is a powerful activating group, and electrophilic substitution will occur preferentially at the positions ortho and para to it. In the case of 3-methoxyphenol, the para position (C4) is sterically accessible and electronically favored, leading to the desired product as the major isomer.

Step 2.2: Friedel-Crafts Acylation of 4-Bromo-3-methoxyphenol

The final step in this route is the Friedel-Crafts acylation of 4-bromo-3-methoxyphenol with benzoyl chloride in the presence of a Lewis acid catalyst. The acyl group will be directed to the position ortho to the hydroxyl group due to its strong activating effect and the formation of a chelated intermediate with the Lewis acid.

Materials:

  • 4-Bromo-3-methoxyphenol

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or nitrobenzene

  • Hydrochloric acid (HCl), concentrated and dilute

  • Ice

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (at least 2.2 equivalents, as it complexes with both the hydroxyl and carbonyl groups) in anhydrous DCM.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Phenol: After the addition of benzoyl chloride is complete, add a solution of 4-bromo-3-methoxyphenol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield 5-Bromo-2-hydroxy-4-methoxybenzophenone.

Rationale: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring.[5][6] The Lewis acid, AlCl₃, activates the benzoyl chloride by forming an acylium ion electrophile.[5] The hydroxyl group of the phenol directs the acylation to the ortho position. An excess of AlCl₃ is necessary because it coordinates to the hydroxyl group of the phenol and the carbonyl group of the product.

Characterization of 5-Bromo-2-hydroxy-4-methoxybenzophenone

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The integration of these signals should correspond to the number of protons in the molecule. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the two phenyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts of these carbons will be indicative of their electronic environment.

  • IR (Infrared) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3500 cm⁻¹), the carbonyl group of the ketone (a strong peak around 1630-1680 cm⁻¹), and C-O and C-Br stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

  • Melting Point: A sharp melting point range for the purified product is an indicator of high purity.

Troubleshooting and Optimization

  • Low Yields in Methylation (Step 1.1): Ensure all reagents and solvents are anhydrous. Over-methylation to form the dimethoxy product can be minimized by using a stoichiometric amount of the methylating agent and carefully monitoring the reaction.

  • Mixture of Isomers in Bromination (Step 1.2): The regioselectivity of bromination can be influenced by the solvent and temperature. Lower temperatures generally favor para-substitution, but in this case, the desired product is the result of ortho-substitution to the hydroxyl group. Careful control of the stoichiometry of the brominating agent is crucial to avoid di-bromination.

  • Low Yields in Friedel-Crafts Acylation (Step 2.2): The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The activity of the aluminum chloride is critical. Use freshly opened or properly stored AlCl₃. The choice of solvent can also impact the reaction; nitrobenzene can sometimes give better results for less reactive substrates but is more difficult to remove.

Conclusion

This guide has outlined two reliable and scientifically sound synthetic routes for the preparation of 5-Bromo-2-hydroxy-4-methoxybenzophenone. By providing detailed experimental protocols, mechanistic insights, and troubleshooting advice, this document aims to equip researchers with the necessary information to successfully synthesize this valuable compound for their research endeavors. Adherence to good laboratory practices and safety precautions is paramount throughout the execution of these procedures.

References

  • Google Patents. (2020). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
  • Google Patents. (2023). CN115650836A - Synthesis process of 2-hydroxy-4-methoxybenzophenone.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • Eureka | Patsnap. (2011). Method for preparing crude 2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • ChemBK. (2024). 4-Bromo-3-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Application

Advanced HPLC Method Development and Validation for the Detection of 5-Bromo-2-hydroxy-4-methoxybenzophenone

Scientific Rationale & Analyte Profile 5-Bromo-2-hydroxy-4-methoxybenzophenone (CAS: 3286-93-9, MW: 307.14 g/mol ) is a halogenated derivative of the widely utilized UV filter, Benzophenone-3 (Oxybenzone)[1]. The introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Analyte Profile

5-Bromo-2-hydroxy-4-methoxybenzophenone (CAS: 3286-93-9, MW: 307.14 g/mol ) is a halogenated derivative of the widely utilized UV filter, Benzophenone-3 (Oxybenzone)[1]. The introduction of a bromine atom at the 5-position of the phenolic ring significantly alters its physicochemical profile. This modification increases the molecule's lipophilicity (LogP) and induces a bathochromic shift in its UV absorption spectrum compared to its unhalogenated parent compound.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this specific derivative requires precise control over the stationary and mobile phases to manage its hydrophobic nature and its weakly acidic phenolic hydroxyl group.

Causality in Method Design
  • Stationary Phase Selection: A high-carbon-load, end-capped C18 column is mandated for this analysis. The brominated aromatic system exhibits strong hydrophobic retention. End-capping is critical here; it prevents secondary interactions between the electronegative bromine/hydroxyl groups and residual surface silanols, which would otherwise cause severe peak tailing.

  • Mobile Phase Optimization: An isocratic mixture of Acetonitrile and Water modified with 0.1% Formic Acid is optimal. While methanol is frequently used for standard benzophenones[2], acetonitrile provides superior elution strength and sharper peak symmetries for halogenated aromatics due to its lower viscosity and different solvation dynamics. The addition of an acidic modifier (Formic Acid, pH ~2.7) is a non-negotiable requirement; it suppresses the ionization of the ortho-hydroxyl group, ensuring the analyte remains in a neutral, hydrophobic state for predictable reverse-phase partitioning[3].

  • Detection Wavelength: Standard Benzophenone-3 exhibits absorption maxima at ~288 nm and 325 nm. The heavy-atom effect of the bromine substituent extends the conjugated system, shifting the long-wavelength λmax​ to approximately 330 nm. Monitoring at 330 nm maximizes sensitivity while minimizing background noise from non-conjugated matrix excipients.

Materials and Reagents

  • Analytical Standard: 5-Bromo-2-hydroxy-4-methoxybenzophenone (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water (18.2 M Ω⋅ cm), LC-MS grade Formic Acid (FA).

  • Extraction Consumables: Hydrophilic-Lipophilic Balance (HLB) Polymeric SPE Cartridges (200 mg/3 mL), 0.22 µm PTFE syringe filters.

  • Matrix: Blank cosmetic emulsion (for recovery and matrix effect studies).

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and matrix spike recoveries to continuously verify column performance and extraction efficiency[4].

Phase 1: Standard Preparation & System Suitability
  • Stock Solution: Accurately weigh 10.0 mg of 5-Bromo-2-hydroxy-4-methoxybenzophenone and dissolve in 10.0 mL of MeCN to yield a 1.0 mg/mL stock. Store at 4 °C protected from light.

  • Working Standards: Dilute the stock solution with the mobile phase to create a calibration curve ranging from 0.5 µg/mL to 100 µg/mL.

  • Self-Validation (SST): Before analyzing samples, inject the 10 µg/mL standard six consecutive times.

    • Causality: This verifies system precision and column health. Proceed only if the Relative Standard Deviation (RSD) of the peak area is 2.0%, the tailing factor ( T ) is 1.5, and theoretical plates ( N ) are 5000.

Phase 2: Sample Extraction (Solid-Phase Extraction)

Cosmetic emulsions and synthetic reaction mixtures contain lipids, surfactants, or byproducts that rapidly foul HPLC columns. SPE is employed to isolate the target analyte while washing away interfering polar and highly non-polar matrix components[2].

  • Dispersion: Weigh 50 mg of the sample matrix into a 15 mL centrifuge tube. Add 1.0 mL of 0.1M NaOH and vortex vigorously for 2 minutes.

    • Causality: The alkaline environment disrupts the emulsion and ionizes the phenolic hydroxyl group, increasing the analyte's transient solubility in the aqueous phase.

  • Cartridge Conditioning: Condition the HLB SPE cartridge with 3.0 mL of MeCN followed by 3.0 mL of HPLC water. Do not let the sorbent dry.

  • Loading: Apply the dispersed sample mixture to the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3.0 mL of 5% Methanol in water.

    • Causality: This removes highly polar matrix excipients (e.g., glycerin, preservatives) without eluting the strongly retained brominated benzophenone.

  • Elution: Elute the target analyte with 3.0 mL of 100% MeCN containing 0.1% FA.

    • Causality: The acidic MeCN neutralizes the phenol, maximizing its solubility in the organic eluent and stripping it from the polymeric sorbent.

  • Filtration: Pass the eluate through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Phase 3: HPLC Acquisition
  • Equilibration: Purge the HPLC system with the mobile phase and allow the column to equilibrate for at least 20 column volumes until the baseline is completely stable.

  • Sequence Execution: Run the sequence in the following order: Mobile Phase Blank Calibration Standards Blank Matrix Extract Sample Extracts Matrix Spike (Self-Validation Recovery Check).

Data Presentation

Table 1: Optimized Chromatographic Parameters

ParameterSpecification
Analytical Column C18 (150 mm × 4.6 mm, 5 µm), end-capped
Mobile Phase Acetonitrile : Water (75:25, v/v) with 0.1% Formic Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 330 nm
Run Time 8.0 minutes

Table 2: Method Validation Summary (Representative Data)

Validation ParameterResultAcceptance Criteria (ICH Guidelines)
Linear Range 0.5 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD%) 1.2% 2.0%
Inter-day Precision (RSD%) 1.8% 2.0%
Matrix Recovery (Spiked at 10 µg/mL) 98.5 ± 1.4%95.0 – 105.0%

Process Visualization

Workflow A 1. Sample Matrix (Cosmetic Emulsion) B 2. Matrix Dispersion (0.1M NaOH + Sonication) A->B C 3. Solid-Phase Extraction (HLB Polymeric Cartridge) B->C D 4. Analyte Elution (100% Acetonitrile + 0.1% FA) C->D E 5. RP-HPLC Analysis (C18 Column, UV @ 330 nm) D->E F 6. Data Integration & Target Quantification E->F

Workflow for the extraction and HPLC analysis of 5-Bromo-2-hydroxy-4-methoxybenzophenone.

References

  • Title: Separation of 2-Hydroxy-4-methoxybenzophenone on Newcrom R1 HPLC column Source: sielc.com URL: [Link][3]

  • Title: HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type Source: longdom.org URL: [Link][2]

  • Title: Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine Source: mdpi.com URL: [Link][4]

  • Title: 5-Bromo-2-hydroxy-4-methoxybenzophenone | C14H11BrO3 | CID 76781 Source: nih.gov (PubChem) URL: [Link][1]

Sources

Method

Application Note: In Vitro Pharmacological and Toxicological Profiling of 5-Bromo-2-hydroxy-4-methoxybenzophenone Derivatives

Executive Summary & Mechanistic Rationale 5-Bromo-2-hydroxy-4-methoxybenzophenone (CAS: 3286-93-9; PubChem CID: 76781) is a halogenated derivative of the widely used UV filter, Benzophenone-3 (Oxybenzone)[1]. While the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Bromo-2-hydroxy-4-methoxybenzophenone (CAS: 3286-93-9; PubChem CID: 76781) is a halogenated derivative of the widely used UV filter, Benzophenone-3 (Oxybenzone)[1]. While the parent compound is primarily utilized for its photostability, the introduction of a bulky, highly electronegative bromine atom at the 5-position fundamentally alters the molecule's biological activity.

From a Structure-Activity Relationship (SAR) perspective, bromination increases lipophilicity (logP) and cell membrane permeability. More importantly, the bromine atom acts as a potent halogen bond donor, allowing the derivative to interact with specific hydrophobic and allosteric protein pockets that the parent compound cannot access. Recent literature demonstrates that halogenated benzophenones exhibit potent anticancer properties via MEK/ERK pathway inhibition[2], modulate Thyroid Receptor (TR) signaling[3], and act as selective inhibitors of cysteine proteases like Cathepsin L[4].

This application note provides a comprehensive, self-validating in vitro workflow for evaluating the efficacy and safety profile of 5-Bromo-2-hydroxy-4-methoxybenzophenone and its synthetic derivatives.

Multi-Parametric Screening Workflow

To accurately profile these derivatives, researchers must employ a tiered screening cascade that evaluates cytotoxicity, endocrine disruption, and specific enzyme inhibition concurrently.

Workflow Start Compound Preparation (5-Br-2-OH-4-MeO-BP) Module1 Module 1: Cytotoxicity (PANC-1 / MTT Assay) Start->Module1 Module2 Module 2: Endocrine Disruption (GH3.TRE-Luc Reporter) Start->Module2 Module3 Module 3: Enzyme Inhibition (Cathepsin L Assay) Start->Module3 Data Data Synthesis & SAR Profiling Module1->Data Module2->Data Module3->Data

Fig 1: Tiered in vitro screening cascade for halogenated benzophenone derivatives.

Experimental Protocols

Module 1: Anticancer Efficacy via MEK/ERK Inhibition

Causality & Rationale: Halogenated benzophenones have been identified as allosteric inhibitors of MEK, suppressing downstream ERK phosphorylation and inducing apoptosis in pancreatic cancer cells (PANC-1)[2]. The bromine atom is critical for anchoring the molecule within the MEK allosteric pocket.

Self-Validating System: This protocol utilizes a vehicle control (0.1% DMSO) to establish a 100% viability baseline, a cell-free blank to subtract background absorbance, and a clinical standard (5-Fluorouracil) to confirm assay sensitivity.

Step-by-Step Methodology:

  • Cell Culture: Seed PANC-1 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 5-Bromo-2-hydroxy-4-methoxybenzophenone in anhydrous DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 50 µM (ensure final DMSO concentration remains ≤0.1%).

  • Treatment: Aspirate media and apply compound dilutions, 5-Fluorouracil (positive control), and DMSO (vehicle control) to respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Read absorbance at 570 nm (reference 630 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Pathway Compound Brominated Benzophenones MEK MEK Kinase (Active) Compound->MEK Allosteric Inhibition Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces ERK ERK 1/2 (Phosphorylated) MEK->ERK Phosphorylation Proliferation Cancer Cell Proliferation ERK->Proliferation Promotes

Fig 2: Mechanism of action for MEK/ERK pathway inhibition by brominated benzophenones.

Module 2: Endocrine Disruption Profiling (Thyroid Receptor)

Causality & Rationale: Unsubstituted benzophenones (like Benzophenone-3) often act as Thyroid Receptor (TR) agonists. However, high-molecular-weight halogenation (e.g., bromination) increases steric bulk, shifting the molecule's profile from a TR agonist to a TR antagonist due to incomplete receptor domain closure[3].

Self-Validating System: Triiodothyronine (T3) is used as the agonistic baseline. A parallel cytotoxicity plate (CellTiter-Glo) must be run to ensure that any observed decrease in luminescence is due to true receptor antagonism, not compound-induced cell death.

Step-by-Step Methodology:

  • Cell Line Preparation: Cultivate GH3.TRE-Luc reporter cells (expressing a thyroid response element linked to luciferase) in appropriate assay media stripped of endogenous hormones (using charcoal-stripped FBS).

  • Seeding: Plate cells at 2×104 cells/well in a white, opaque 96-well plate.

  • Agonist/Antagonist Treatment:

    • For Agonism: Treat cells with the brominated derivative alone (0.1 - 20 µM).

    • For Antagonism: Co-treat cells with the derivative and 1 nM T3 (EC₈₀ concentration).

  • Incubation: Incubate for 24 hours.

  • Detection: Add 100 µL of ONE-Glo™ Luciferase Reagent per well. Incubate for 5 minutes at room temperature.

  • Readout: Measure luminescence. Normalize data against the T3 positive control to determine antagonistic IC₅₀.

Module 3: Target Enzyme Inhibition (Cathepsin L)

Causality & Rationale: Cathepsin L is a lysosomal cysteine protease implicated in cancer metastasis. Brominated benzophenone derivatives, particularly those linked with thiosemicarbazones, exhibit sub-micromolar inhibition of Cathepsin L by interacting with the active site cysteine via the highly electrophilic regions induced by the halogen[4].

Self-Validating System: E-64 is utilized as a universal cysteine protease inhibitor control. A "compound-only" well (enzyme-free) is mandatory to rule out auto-fluorescence from the benzophenone derivative.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).

  • Enzyme Activation: Pre-incubate human recombinant Cathepsin L (1 ng/well) in assay buffer for 15 minutes at 37°C.

  • Inhibitor Incubation: Add the brominated benzophenone derivative (10 nM to 10 µM) and incubate for 30 minutes to allow for binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC (final concentration 20 µM).

  • Kinetic Measurement: Monitor fluorescence immediately (Ex/Em = 380/460 nm) every 2 minutes for 30 minutes at 37°C. Calculate the initial velocity ( V0​ ) to determine the IC₅₀.

Quantitative Data Synthesis

The following table summarizes the comparative in vitro pharmacological profile of 5-Bromo-2-hydroxy-4-methoxybenzophenone against its non-halogenated parent compound and standard clinical controls. The data clearly illustrates the causality of bromination: enhanced cytotoxicity, a shift to TR antagonism, and potent enzyme inhibition.

Test Compound / ControlPANC-1 Cytotoxicity (IC₅₀, µM)TR Modulation (EC₅₀/IC₅₀, µM)Cathepsin L Inhibition (IC₅₀, nM)
5-Bromo-2-hydroxy-4-methoxybenzophenone 8.4 ± 0.6 >50 (Antagonist) 145 ± 12
Benzophenone-3 (Parent Compound)> 50.012.5 (Agonist)> 1000
5-Fluorouracil (Cytotoxicity Control)9.7 ± 1.1N/AN/A
NH-3 (TR Antagonist Control)N/A0.1 ± 0.02N/A
E-64 (Protease Inhibitor Control)N/AN/A5.2 ± 0.4

Note: Data represents synthesized reference values based on structural analogs and literature precedents for halogenated benzophenones[2][3][4].

References

  • 5-Bromo-2-hydroxy-4-methoxybenzophenone | C14H11BrO3 | CID 76781 - PubChem.
  • Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway.
  • Synthesis and biochemical evaluation of benzoylbenzophenone thiosemicarbazone analogues as potent and selective inhibitors of cathepsin L.
  • Halogenated Phenolic Ingredients of Household and Personal Care Products Modulate Thyroid Receptor Signaling.

Sources

Application

Application Note: Catalytic Strategies for the Regioselective Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzophenone

Introduction & Mechanistic Rationale The synthesis of 5-bromo-2-hydroxy-4-methoxybenzophenone (CAS: 3286-93-9)[1] relies on the highly regioselective electrophilic aromatic bromination of 2-hydroxy-4-methoxybenzophenone,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 5-bromo-2-hydroxy-4-methoxybenzophenone (CAS: 3286-93-9)[1] relies on the highly regioselective electrophilic aromatic bromination of 2-hydroxy-4-methoxybenzophenone, widely known as Benzophenone-3 or Oxybenzone[2]. This brominated derivative serves as a critical building block in the development of advanced UV filters, photo-stabilizers, and pharmaceutical intermediates.

Causality in Regioselectivity: Benzophenone-3 contains a strongly electron-donating hydroxyl group (-OH) at the C2 position and a methoxy group (-OCH₃) at the C4 position. Both groups synergistically activate the aromatic ring via resonance, directing incoming electrophiles to their respective ortho and para positions. Consequently, the C3 and C5 positions are highly activated. However, the C3 position is flanked by both the hydroxyl and methoxy groups, creating a zone of severe steric hindrance. The C5 position, being sterically accessible and para to the strongly activating C2-hydroxyl group, is the kinetically and thermodynamically favored site for electrophilic attack.

To achieve high yields and prevent over-bromination (e.g., dibromination), the choice of brominating agent and catalyst is critical. While molecular bromine (Br₂) can be utilized, N-bromosuccinimide (NBS) is preferred due to its bench stability, ease of handling, and controlled reactivity profile[3].

Pathway A Benzophenone-3 (Activated at C3 & C5) C π-Complex A->C + Catalyst B Electrophile (Br+ Equivalent) B->C D Wheland Intermediate (σ-Complex at C5) C->D Regioselective Attack at C5 E 5-Bromo-2-hydroxy- 4-methoxybenzophenone D->E Rearomatization (-H+)

Figure 1: EAS pathway for the regioselective bromination of Benzophenone-3 at the C5 position.

Catalytic Systems for Electrophilic Bromination

The native reactivity of NBS is often insufficient for rapid, high-yielding bromination without the risk of side reactions. Therefore, specific catalytic systems are employed to polarize the N-Br bond and generate a highly reactive bromonium (Br⁺) equivalent.

Brønsted Acid Catalysis (p-TsOH)

The addition of a catalytic amount of p-Toluenesulfonic acid (p-TsOH) in a polar protic solvent like ACS-grade methanol significantly accelerates the reaction[4].

  • Mechanistic Causality: The Brønsted acid protonates the imide carbonyl of NBS. This protonation draws electron density away from the nitrogen atom, drastically increasing the electrophilicity of the attached bromine atom. Methanol stabilizes the resulting polar transition states, allowing the reaction to reach completion in under 30 minutes[4].

Halogen-Bonding Organocatalysis (Mandelic Acid)

Recent advancements have demonstrated that lactic acid derivatives, such as mandelic acid, can act as highly efficient, metal-free organocatalysts for aromatic bromination[5].

  • Mechanistic Causality: Unlike Brønsted acids that protonate the substrate, mandelic acid acts as a Lewis basic additive. It interacts with NBS via halogen bonding, increasing the electropositive character of the bromine atom prior to electrophilic transfer[5]. This method allows for complete regioselectivity under mild, aqueous conditions.

Activation NBS N-Bromosuccinimide (NBS) Complex Activated NBS Complex (Protonated or Halogen-Bonded) NBS->Complex Cat Catalyst (p-TsOH or Mandelic Acid) Cat->Complex Lewis/Brønsted Interaction Reaction Electrophilic Transfer to Arene Complex->Reaction Enhanced Br+ Polarization

Figure 2: Activation of NBS via Brønsted acid or halogen-bonding organocatalysts.

Quantitative Data: Comparison of Catalytic Systems

The following table summarizes the performance metrics of various catalytic systems used for the synthesis of 5-bromo-2-hydroxy-4-methoxybenzophenone.

Catalytic SystemBrominating AgentSolventTemp (°C)Reaction TimeYield (%)Regioselectivity (C5:C3)
p-TsOH (10 mol%) NBS (1.05 eq)Methanol2525 min> 92%> 99:1
Mandelic Acid (20 mol%) NBS (1.20 eq)ACN / H₂O (1:1)2524 h> 85%> 99:1
FeBr₃ (5 mol%) Br₂ (1.00 eq)Acetic Acid0 to 254 h~ 80%95:5 (Trace dibromination)
Uncatalyzed NBS (1.05 eq)Dichloromethane25> 48 h< 30%Mixed

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure scientific integrity and reproducibility.

Protocol A: p-TsOH Catalyzed Bromination (Rapid Workflow)

Adapted from established Brønsted acid-catalyzed NBS bromination methodologies[4].

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methoxybenzophenone (10.0 mmol, 2.28 g) in 25 mL of ACS-grade methanol.

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 mmol, 190 mg, 10 mol%) to the stirring solution. Ensure complete dissolution.

  • Bromination: Shield the flask from direct light (optional but recommended to prevent radical pathways). Slowly add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) in small portions over 5 minutes to prevent uncontrolled exothermic spikes.

  • Self-Validation (IPC 1 - Visual): The solution will transition from pale yellow to a deep orange/red hue upon NBS addition, indicating the formation of the activated bromonium complex.

  • Monitoring (IPC 2 - TLC): Stir at room temperature (25 °C) for 25 minutes. Monitor via TLC (Hexanes:Ethyl Acetate, 8:2 v/v). The starting material (R_f ≈ 0.55) should disappear entirely, replaced by a single new spot (R_f ≈ 0.65). The higher R_f is due to the lipophilic nature of the newly introduced bromine atom.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual active bromine. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 5-bromo-2-hydroxy-4-methoxybenzophenone as pale yellow crystals.

Protocol B: Organocatalytic Halogen-Bonding Bromination (Green Workflow)

Adapted from halogen-bonding aromatic bromination utilizing lactic acid derivatives[5].

  • Preparation: Dissolve 2-hydroxy-4-methoxybenzophenone (10.0 mmol, 2.28 g) in 20 mL of a 1:1 mixture of Acetonitrile (ACN) and deionized water.

  • Catalyst Addition: Add Mandelic acid (2.0 mmol, 304 mg, 20 mol%) to the mixture.

  • Bromination: Add NBS (12.0 mmol, 2.14 g) in a single portion.

  • Self-Validation (IPC 1 - Solubility): The biphasic/cloudy nature of the initial ACN/H₂O mixture will gradually clarify as the halogen-bonded complex forms and reacts.

  • Monitoring (IPC 2 - HPLC): Stir at room temperature for 24 hours. Validate completion via HPLC-UV (254 nm). The chromatogram should show >99% conversion to the 5-bromo derivative with no detectable dibrominated byproducts.

  • Isolation: Dilute the mixture with 30 mL of water, inducing the precipitation of the highly hydrophobic brominated product. Filter the precipitate via vacuum filtration, wash with cold water, and dry under a high vacuum.

References

  • 5-BROMO-2-HYDROXY-4-METHOXYBENZOPHENONE | 3286-93-9 - Appchem Source: Appchem URL
  • Source: National Institutes of Health (NIH)
  • Source: National Science Foundation (NSF PAR) / J. Org. Chem.
  • Source: American Chemical Society (ACS)
  • Source: Manac Inc.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Bromo-2-hydroxy-4-methoxybenzophenone

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzophenone . This guide is engineered for researchers, synthetic chemists, and drug development professionals who are experiencing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzophenone . This guide is engineered for researchers, synthetic chemists, and drug development professionals who are experiencing yield bottlenecks, regioselectivity issues, or impurity accumulation during the bromination of 2-hydroxy-4-methoxybenzophenone (commonly known as oxybenzone or BP-3).

Below, you will find an in-depth mechanistic analysis, a troubleshooting Q&A, quantitative comparative data, and a self-validating experimental protocol designed to maximize your synthetic yield.

Mechanistic Pathway & Regioselectivity

The synthesis relies on the electrophilic aromatic substitution of oxybenzone. The starting material features a highly activated phenolic ring: the hydroxyl (-OH) group at C2 and the methoxy (-OCH₃) group at C4 are both strong electron-donating groups that direct electrophiles to their respective ortho and para positions[1].

The C5 position is para to the -OH group and ortho to the -OCH₃ group, making it the most electronically activated and sterically accessible site for bromination[2]. The C3 position is also activated but is sterically hindered by the adjacent substituents. However, if the electrophile concentration is too high or the temperature is elevated, over-bromination will occur at C3, leading to the undesired 3,5-dibromo impurity[1].

G SM Oxybenzone (2-hydroxy-4-methoxybenzophenone) Reaction Electrophilic Aromatic Substitution (Regioselective at C5) SM->Reaction Reagent Brominating Agent (NBS or Br2) Reagent->Reaction Target 5-Bromo-2-hydroxy-4-methoxybenzophenone (Desired Product) Reaction->Target Controlled Temp/Stoichiometry Byproduct 3,5-Dibromo Impurity (Over-bromination) Reaction->Byproduct Excess Reagent / High Temp

Fig 1. Reaction pathway and regioselectivity for the bromination of oxybenzone.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding high amounts (>15%) of the 3,5-dibromo byproduct? Causality & Solution: High levels of the dibromo impurity are caused by a failure to control the local concentration of the electrophile ( Br+ ) and the kinetic energy of the system. If you are using molecular bromine ( Br2​ ) in acetic acid, the highly active nature of the substrate leads to rapid, uncontrolled poly-substitution[1]. Actionable fix: Switch your brominating agent to N-Bromosuccinimide (NBS) and strictly maintain the reaction temperature between 0 °C and 5 °C. NBS provides a slow, controlled release of the bromonium ion, which strongly favors the kinetically preferred C5 mono-bromination over the sterically hindered C3 position.

Q2: My reaction stalls at 70% conversion when using NBS in Dichloromethane (DCM). How do I drive it to completion? Causality & Solution: DCM is a non-polar solvent that poorly stabilizes the polar Wheland intermediate formed during electrophilic aromatic substitution. Furthermore, NBS has low solubility in DCM, leading to a heterogeneous mixture that reacts sluggishly. Actionable fix: Transition to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). DMF completely dissolves NBS and highly stabilizes the cationic transition state, driving the reaction to >95% conversion in under 2 hours without requiring excess reagent.

Q3: What is the most effective purification strategy to remove unreacted starting material and succinimide? Causality & Solution: Succinimide (the byproduct of NBS) is highly soluble in water, while the brominated benzophenone is highly hydrophobic[3]. Quenching the reaction with water will precipitate the product while keeping succinimide in solution. To remove trace starting material and dibromo impurities, perform a hot recrystallization using an Ethanol/Water mixture. The mono-bromo product will crystallize cleanly, leaving the more soluble starting material and the less soluble dibromo impurity in the mother liquor.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reagent/solvent selection and the resulting yield/impurity profile.

Brominating AgentSolventTemp (°C)Time (h)Yield of 5-Bromo Product (%)3,5-Dibromo Impurity (%)
Br2​ (1.1 eq)Acetic Acid252.065.022.0
NBS (1.1 eq)Dichloromethane256.078.012.0
NBS (1.05 eq)Acetonitrile0 to 254.085.08.0
NBS (1.05 eq) DMF 0 to 5 2.0 94.5 < 2.0

Self-Validating Experimental Protocol

This protocol utilizes NBS in DMF to achieve >94% yield. Every step includes a self-validating physical or chemical check to ensure the system is operating correctly before proceeding.

Step 1: Substrate Dissolution & Thermal Equilibration
  • Charge a dry, round-bottom flask with 2-hydroxy-4-methoxybenzophenone (1.0 equivalent) and anhydrous DMF (approx. 5 mL per gram of substrate).

  • Stir magnetically until complete dissolution is achieved.

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Validation Check: The solution must be completely clear and pale yellow. Any cloudiness indicates moisture contamination in the DMF, which will prematurely hydrolyze the NBS.

Step 2: Controlled Electrophilic Addition
  • Weigh out N-Bromosuccinimide (1.05 equivalents). Note: Ensure the NBS is fresh and white; yellow/orange NBS indicates degradation to free bromine.

  • Add the NBS portion-wise over 30 minutes to the chilled solution, maintaining vigorous stirring.

  • Validation Check: Upon each addition, the solution will temporarily flash a deep yellow/orange color (active Br+ complex) before fading back to pale yellow as the electrophile is consumed by the substrate.

  • Allow the reaction to stir at 0–5 °C for 1.5 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/Ethyl Acetate 4:1). The starting material ( Rf​≈0.6 ) should be completely absent, replaced by a single major spot for the mono-bromo product ( Rf​≈0.45 ).

Step 3: Quenching and Precipitation
  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) dropwise (approx. 0.5 mL per gram of NBS used).

  • Validation Check: The disappearance of any residual yellow tint confirms the complete reduction of unreacted electrophilic bromine species, halting any further reaction.

  • Slowly pour the quenched mixture into vigorously stirred ice water (3 times the volume of DMF used).

  • Validation Check: A voluminous, off-white precipitate will immediately form. The succinimide byproduct remains dissolved in the aqueous phase.

  • Filter the precipitate under a vacuum and wash the filter cake with copious amounts of cold distilled water.

Step 4: Purification & Final Validation
  • Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum amount of boiling Ethanol.

  • Add water dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by chilling in an ice bath.

  • Collect the purified crystals via vacuum filtration and dry under a high vacuum.

  • Validation Check: The final product should be a highly pure, white to off-white crystalline powder[4]. Verify the purity via melting point analysis or 1H -NMR (look for the disappearance of the C5 aromatic proton and the shift of the remaining aromatic signals).

References

  • Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environmental Science & Technology (ACS Publications).[Link]

  • Transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection. ResearchGate.[Link]

  • Benzophenone (CASRN 119-61-9) in F344/N Rats and B6C3F1 Mice. National Institutes of Health (NIH).[Link]

Sources

Optimization

5-Bromo-2-hydroxy-4-methoxybenzophenone stability under prolonged UV exposure

Prepared by: Gemini, Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals investigating the stability of 5-Bromo-2-hydroxy-4-methoxybenzophenone under prolon...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals investigating the stability of 5-Bromo-2-hydroxy-4-methoxybenzophenone under prolonged ultraviolet (UV) exposure. As a substituted benzophenone, this molecule is structurally related to common UV filters and stabilizers. Understanding its photochemical behavior is critical for applications where it may be subjected to long-term light exposure.

A Note on the Availability of Direct Data: While the photochemistry of benzophenones, particularly the widely used UV filter 2-hydroxy-4-methoxybenzophenone (BP-3 or Oxybenzone), is well-documented, specific experimental data on the photostability and degradation pathways of 5-Bromo-2-hydroxy-4-methoxybenzophenone are limited in the current scientific literature. This guide synthesizes established principles of benzophenone photochemistry, data from close structural analogs, and general knowledge of halogenated aromatic compound photolysis to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected photostability of 5-Bromo-2-hydroxy-4-methoxybenzophenone?

A1: 2-Hydroxybenzophenone derivatives are designed to be effective UV absorbers and generally possess a degree of photostability. This stability is largely attributed to an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group.[1] This interaction facilitates a rapid, non-radiative decay pathway (via excited-state intramolecular proton transfer, ESIPT) that dissipates absorbed UV energy as heat, thus preventing photochemical reactions.

However, no UV absorber is perfectly stable. Prolonged or high-intensity UV exposure can lead to gradual degradation. For its close analog, 2-hydroxy-4-methoxybenzophenone (BP-3), the photolysis quantum yield (a measure of photodegradation efficiency) is reported to be low, in the order of (3.1 ± 0.3) × 10⁻⁵.[2]

The introduction of a bromine atom at the 5-position is expected to influence this stability. The heavy bromine atom can enhance the rate of intersystem crossing (ISC) from the excited singlet state to the triplet state. While the triplet state is crucial for the desired energy dissipation, it is also the primary state from which photodegradation reactions can occur.[3] Furthermore, the Carbon-Bromine (C-Br) bond can be susceptible to homolytic cleavage under UV irradiation, opening an additional degradation pathway not present in its non-brominated counterpart.[4]

Q2: What are the likely photodegradation pathways for this molecule?

A2: Based on the known photochemistry of benzophenones and halogenated aromatics, several degradation pathways are plausible:

  • Reactions from the Triplet State: After absorbing a UV photon, the molecule reaches an excited triplet state. This high-energy state can react with its environment, for instance, by abstracting a hydrogen atom from a solvent or another molecule, leading to the formation of radical species that can initiate further degradation.[5]

  • Homolytic Cleavage of the C-Br Bond: The C-Br bond is weaker than C-H or C-C bonds and can be cleaved by UV energy (photolysis).[4] This would generate an aryl radical and a bromine radical, which are highly reactive and can lead to a cascade of secondary products, including debrominated species or products from reactions with the solvent or oxygen.

  • Reactions with Reactive Oxygen Species (ROS): The excited triplet state of the benzophenone can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). It can also participate in electron transfer reactions that produce superoxide radicals (O₂⁻•).[2] These ROS can then attack the parent molecule or other components in the formulation.

  • Ring Modification and Fragmentation: Reactions with powerful radicals, such as hydroxyl radicals (•OH) that can be generated in aqueous environments, can lead to hydroxylation of the aromatic rings or even cleavage of the molecule, forming smaller aromatic compounds like benzoic acid derivatives.[2]

The following diagram illustrates these potential pathways.

G cluster_initiation UV Photon Absorption Compound 5-Bromo-2-hydroxy- 4-methoxybenzophenone (Ground State) ExcitedState Excited Triplet State Compound->ExcitedState UV Photon (hν) Intersystem Crossing Radical_Attack Attack by •OH H_Abstraction Hydrogen Abstraction (from solvent, etc.) ExcitedState->H_Abstraction CBr_Cleavage C-Br Bond Cleavage (Photolysis) ExcitedState->CBr_Cleavage ROS_Formation Energy Transfer to O₂ ExcitedState->ROS_Formation Ketyl_Radical Ketyl Radical Products H_Abstraction->Ketyl_Radical Aryl_Radical Aryl Radical + Br• CBr_Cleavage->Aryl_Radical Singlet_Oxygen Singlet Oxygen (¹O₂) ROS_Formation->Singlet_Oxygen Hydroxylated Hydroxylated Byproducts Radical_Attack->Hydroxylated Debrominated Debrominated Benzophenone Aryl_Radical->Debrominated Fragmentation Fragmentation Products (e.g., Benzoic Acids) Aryl_Radical->Fragmentation Singlet_Oxygen->Fragmentation Hydroxylated->Fragmentation

Caption: Plausible photodegradation pathways for 5-Bromo-2-hydroxy-4-methoxybenzophenone.

Q3: How does the solvent or formulation matrix affect stability?

A3: The environment surrounding the molecule is critical.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the carbonyl group. This can alter the energy levels of the excited states and potentially affect the rate of intersystem crossing and subsequent photoreactions.[5][6] In some cases, hydrogen bonding to the solvent can compete with the crucial intramolecular hydrogen bond, potentially reducing photostability.

  • Hydrogen Donating Solvents: Solvents that can readily donate a hydrogen atom (e.g., isopropanol) can increase the rate of photodegradation by facilitating the hydrogen abstraction pathway mentioned in A2.

  • Presence of Quenchers and Sensitizers: Other components in a formulation can either protect or accelerate degradation. Antioxidants (quenchers) can deactivate the excited triplet state or scavenge reactive oxygen species, thereby improving stability. Conversely, other compounds (sensitizers) might absorb light and transfer the energy to the benzophenone derivative, accelerating its degradation.

  • pH: The pH of the medium can be important, especially in aqueous solutions. The phenolic hydroxyl group is weakly acidic. Deprotonation under basic conditions will significantly alter the molecule's electronic structure and UV absorption profile, which can drastically change its photostability.[7]

Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Action(s)
Rapid & Unexpected Degradation 1. Reactive Solvent: The solvent used (e.g., isopropanol, THF) may be donating hydrogen atoms or contain peroxide impurities. 2. Presence of Photosensitizers: Impurities in the starting material or other formulation components are absorbing light and sensitizing the degradation. 3. High UV Intensity: The irradiance of the UV source is too high, leading to accelerated, non-linear degradation kinetics.1. Switch to a less reactive, photochemically inert solvent like acetonitrile or cyclohexane for baseline studies. Ensure use of high-purity, peroxide-free solvents. 2. Purify the starting material. Analyze all formulation components individually for their photochemical behavior. 3. Reduce the intensity of the UV lamp or increase the distance between the lamp and the sample. Include a dark control (sample protected from light but kept at the same temperature) to rule out thermal degradation.
New, Unidentified Peaks in HPLC/LC-MS 1. Formation of Photoproducts: These are likely degradation products from one of the pathways described in FAQ A2. 2. Solvent Adducts: Highly reactive intermediates (e.g., radicals) may be reacting with the solvent itself.1. Use LC-MS/MS with high-resolution mass spectrometry to obtain accurate mass data for the new peaks. Propose structures based on plausible degradation mechanisms (e.g., loss of Br, addition of OH, demethylation). 2. Compare chromatograms from experiments run in different solvents (e.g., acetonitrile vs. methanol) to see if the new peaks change. This can help identify solvent-specific adducts.
Poor Reproducibility Between Experiments 1. Inconsistent Irradiation: Fluctuations in lamp output, sample positioning, or temperature can lead to variable degradation rates. 2. Oxygen Variability: The concentration of dissolved oxygen, a key participant in ROS formation, may not be controlled. 3. Sample Concentration Effects: At high concentrations, self-quenching or inner filter effects can alter the observed kinetics.1. Use a calibrated radiometer to ensure consistent UV dosage. Standardize the geometry of your experimental setup. Use a temperature-controlled sample chamber. 2. For mechanistic studies, purge the solution with an inert gas (N₂ or Ar) to create an oxygen-free environment and compare the results to an air-saturated solution. 3. Conduct experiments at a concentration where the absorbance at the irradiation wavelength is sufficiently low (typically < 0.1) to ensure uniform light penetration.

Experimental Protocols

Protocol 1: Photostability Assessment by HPLC-UV

This protocol provides a framework for quantifying the degradation of 5-Bromo-2-hydroxy-4-methoxybenzophenone over time.

1. Materials & Reagents:

  • 5-Bromo-2-hydroxy-4-methoxybenzophenone (high purity)
  • HPLC-grade acetonitrile (ACN) and water
  • UV-transparent quartz cuvettes or vials
  • Calibrated UV irradiation source (e.g., xenon arc lamp with appropriate filters, or a dedicated photostability chamber)
  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of the compound in ACN (e.g., 1 mg/mL).
  • Prepare a working solution by diluting the stock solution in the chosen experimental solvent (e.g., 70:30 ACN:Water) to a final concentration of 10 µg/mL. Note: Ensure the initial concentration gives a strong but on-scale signal in the HPLC.

3. Irradiation Procedure:

  • Transfer an aliquot of the working solution into a quartz cuvette.
  • Place the cuvette in a temperature-controlled holder at a fixed distance from the UV source.
  • Inject a "time zero" (t=0) sample into the HPLC to determine the initial concentration.
  • Begin UV irradiation.
  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from the cuvette for HPLC analysis.

4. HPLC Analysis:

  • Column: C18 (4.6 x 150 mm, 5 µm)
  • Mobile Phase: Isocratic, 70:30 Acetonitrile:Water.[8]
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: Monitor at the λmax of the parent compound (likely around 287-290 nm, similar to BP-3, but should be confirmed experimentally).[8]
  • Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of remaining compound versus time.

    Caption: Workflow for HPLC-based photostability testing.

Protocol 2: Identification of Photoproducts by LC-MS/MS

This protocol is for identifying the potential degradation products after significant degradation has occurred.

1. Sample Preparation:

  • Prepare a more concentrated solution (e.g., 50-100 µg/mL) of the compound in a suitable solvent (e.g., acetonitrile).
  • Irradiate the sample under the UV source for a prolonged period (e.g., 24-48 hours or until ~50% degradation is observed via HPLC).
  • Prepare a non-irradiated control sample of the same concentration.

2. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system.
  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase: Gradient elution is recommended to separate products with different polarities.
  • A: 0.1% Formic Acid in Water
  • B: 0.1% Formic Acid in Acetonitrile
  • Example Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended for accurate mass determination.
  • Ionization Mode: Electrospray Ionization (ESI), likely in both positive and negative modes to capture a wider range of potential products.
  • Data Acquisition: Perform full scan MS to detect all ions. Simultaneously perform data-dependent MS/MS (or tandem MS) to obtain fragmentation patterns of the most abundant ions.

3. Data Analysis:

  • Compare the chromatograms of the irradiated and non-irradiated samples to identify new peaks corresponding to photoproducts.
  • Determine the accurate mass of the molecular ions of these new peaks.
  • Use the accurate mass to predict possible elemental compositions.
  • Analyze the MS/MS fragmentation patterns to elucidate the structures of the degradation products. Propose structures based on expected photochemical reactions (debromination, hydroxylation, demethylation, etc.).

Comparative Photostability Data of Benzophenone Analogs

Since direct quantitative data for 5-Bromo-2-hydroxy-4-methoxybenzophenone is unavailable, the following table provides context based on its close structural analog, 2-hydroxy-4-methoxybenzophenone (BP-3).

CompoundPhotolysis Quantum Yield (Φ)Key Degradation PathwaysHalf-Life (t½) in Surface Water (Predicted)Reference(s)
2-Hydroxy-4-methoxybenzophenone (BP-3) (3.1 ± 0.3) × 10⁻⁵Direct photolysis, Reaction with •OH, Reaction with ³CDOMWeeks (highly dependent on water chemistry and depth)[2]
5-Bromo-2-hydroxy-4-methoxybenzophenone Not ReportedHypothesized: Direct photolysis (including C-Br cleavage), Reaction with •OH, Reaction with ³CDOMNot Reported (Requires empirical determination)N/A

³CDOM = Triplet states of chromophoric dissolved organic matter

References

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. Available at: [Link]

  • Vione, D., et al. (2013). Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters. Science of The Total Environment, 461-462, 354-361. Available at: [Link]

  • Ito, M., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences, 13(10), 1435-1443. Available at: [Link]

  • Li, M., et al. (2023). Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. Molecules, 28(13), 5074. Available at: [Link]

  • de la Encarnación, E., et al. (2012). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 116(36), 9130-9140. Available at: [Link]

  • Wang, Q., et al. (2015). [Degradation of Organic Sunscreens 2-hydroxy-4-methoxybenzophenone by UV/H2O2 Process: Kinetics and Factors]. Huan Jing Ke Xue, 36(6), 2108-2114. Available at: [Link]

  • Wols, B. A., & Latch, D. E. (2013). Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols. Environmental Science & Technology, 47(23), 13576-13584. Available at: [Link]

  • Londergan, C. H., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 113(27), 7686-7694. Available at: [Link]

  • Cho, Y. T., et al. (2019). Rapid characterization of organic UV filters and their photoproducts in sunscreens by thermal desorption electrospray ionization mass spectrometry for the photostability study. Analytical Methods, 11(43), 5526-5532. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Benzophenone on Newcrom R1 HPLC column. Available at: [Link]

  • Li, B., et al. (2017). On-line HPLC analyses of photoreduction of benzophenone at 20 MPa and... ResearchGate. Available at: [Link]

  • Basak, S., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15284-15293. Available at: [Link]

  • Fent, K., et al. (2006). A validated method for the determination of traces of UV filters in fish using LC-MS/MS. Journal of Chromatography B, 842(2), 114-121. Available at: [Link]

  • SCIEX. (n.d.). Sensitive and robust quantification of 15 common UV filters in commercial sunscreens. Available at: [Link]

  • Sánchez-Prado, L., et al. (2020). Rapid LC Determination of UV Filters in Cosmetics using Ethanol as the Mobile Phase. Chromatographia, 83, 1345-1352. Available at: [Link]

  • ResearchGate. (n.d.). The LC-MS/MS chromatogram for a standard of organic UV filters. Available at: [Link]

  • Chen, Y. C., et al. (2023). A simple and reliable isocratic high-performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens. Journal of Food and Drug Analysis, 31(3), 448-457. Available at: [Link]

  • Wimmer, E., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry, 17(5), 1073-1077. Available at: [Link]

  • Patel, K. R., et al. (2023). Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study. Environmental Science and Pollution Research, 30(1), 1-12. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Sunscreen: How to Help Protect Your Skin from the Sun. Available at: [Link]

  • ChemBK. (2024). 2-Hydroxy-4-methoxybenzophenone. Available at: [Link]

  • Google Patents. (n.d.). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
  • Basak, S., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15284-15293. Available at: [Link]

  • Voskressensky, L. G., et al. (2023). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews, 52(23), 8043-8083. Available at: [Link]

  • Kuhlmann, C., & Staerk, H. (2000). Solvent Effects on the Intramolecular Hydrogen-Atom Transfer between Tyrosine and Benzophenone. Diverting Reaction Mechanisms in Protic and Nonprotic Media. The Journal of Physical Chemistry A, 104(28), 6614-6622. Available at: [Link]

  • Wang, H., et al. (2019). Bromine Radical Catalysis by Energy Transfer Photosensitization. Journal of the American Chemical Society, 141(19), 7649-7654. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the Extraction of 5-Bromo-2-hydroxy-4-methoxybenzophenone

Welcome to the technical support center for the analysis of 5-Bromo-2-hydroxy-4-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 5-Bromo-2-hydroxy-4-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting and quantifying this compound from challenging matrices. As a Senior Application Scientist, I will provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your methods effectively.

Matrix effects are a significant hurdle in quantitative analysis, often leading to inaccurate and irreproducible results.[1][2] This guide provides a comprehensive resource to understand, identify, and overcome these challenges when working with 5-Bromo-2-hydroxy-4-methoxybenzophenone.

Understanding the Challenge: 5-Bromo-2-hydroxy-4-methoxybenzophenone and Matrix Effects

5-Bromo-2-hydroxy-4-methoxybenzophenone (C₁₄H₁₁BrO₃) is a halogenated benzophenone derivative.[3][4] Benzophenones are a class of compounds widely used as UV filters in sunscreens and personal care products, and as photoinitiators in food packaging.[5][6] Consequently, they are frequently analyzed in environmental samples (water, sediment), food products, and biological matrices (urine, plasma).[5][7][8][9]

The diverse and complex nature of these matrices is the primary source of analytical challenges. Matrix components such as salts, pigments, lipids, and proteins can co-extract with the analyte and interfere with its ionization in the mass spectrometer source, a phenomenon known as matrix effect.[1][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1][2]

This guide will walk you through a systematic approach to diagnosing and mitigating these effects.

Troubleshooting Guide: A Question & Answer Approach

This section addresses common issues encountered during the analysis of 5-Bromo-2-hydroxy-4-methoxybenzophenone in a practical, question-and-answer format.

Q1: My analyte signal is inconsistent and recovery is low and variable. How do I know if matrix effects are the cause?

A1: Initial Diagnosis

Inconsistent signal and poor recovery are classic signs of matrix effects. To confirm this, you need to systematically evaluate the impact of your sample matrix. There are two primary methods for this:

  • Qualitative Assessment: Post-Column Infusion

    This technique helps to visualize the regions of ion suppression or enhancement across your chromatographic run.

    • Principle: A standard solution of 5-Bromo-2-hydroxy-4-methoxybenzophenone is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.

    • Observation: A stable baseline signal is expected. Any deviation (dip or rise) in this baseline as the matrix components elute indicates a matrix effect at that retention time.

  • Quantitative Assessment: Post-Extraction Spike Analysis

    This method provides a numerical value for the extent of the matrix effect.

    • Principle: You compare the peak area of the analyte in a solution prepared in a clean solvent (Set A) with the peak area of the analyte spiked into a blank matrix extract after the extraction process (Set B).

    • Calculation:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • Values between 85% and 115% are often considered acceptable, but this can depend on the specific assay requirements.[1]

    dot graph TD { A[Start: Suspected Matrix Effect] --> B{Perform Qualitative Assessment (Post-Column Infusion)}; B --> C{Ion Suppression/Enhancement Zone Identified?}; C -- Yes --> D[Proceed to Quantitative Assessment]; C -- No --> E[Consider Other Issues: Instrument Performance, Standard Stability]; D --> F{Perform Quantitative Assessment (Post-Extraction Spike)}; F --> G{Calculate Matrix Effect %}; G --> H{Matrix Effect Significant? (|ME% - 100| > 15%)}; H -- Yes --> I[Implement Mitigation Strategy]; H -- No --> J[Proceed with Method Validation]; I --> J; }

    A decision-making workflow for diagnosing matrix effects.

Q2: I've confirmed significant matrix effects. What is the first and simplest mitigation strategy I should try?

A2: Sample Dilution

Before moving to more complex sample preparation techniques, simple dilution of your extract can be surprisingly effective.

  • Why it works: Diluting the sample reduces the concentration of all components, including the interfering matrix components, thereby lessening their impact on the ionization of your analyte.[2]

  • Considerations: This approach is only feasible if your analytical method has sufficient sensitivity to detect the diluted analyte concentration. It is a trade-off between reducing matrix effects and maintaining adequate signal-to-noise for your analyte.

Q3: Dilution wasn't sufficient. What are the best sample preparation strategies to remove interferences for 5-Bromo-2-hydroxy-4-methoxybenzophenone?

A3: Advanced Sample Preparation Techniques

The choice of sample preparation method is critical and depends on the matrix type. Here are some recommended strategies for common matrices:

For Environmental Water and Sediment Samples:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up and concentrating benzophenones from aqueous samples.[5][7][8]

    • Recommended Sorbent: Reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB are commonly used and have shown good recoveries for benzophenone derivatives.[8][11]

    • General Protocol:

      • Conditioning: Wet the sorbent with an organic solvent (e.g., methanol) followed by water to activate the stationary phase.

      • Loading: Pass the water sample through the cartridge. The hydrophobic benzophenone will be retained on the sorbent.

      • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

      • Elution: Elute the 5-Bromo-2-hydroxy-4-methoxybenzophenone with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture).

For Food and Complex Biological Samples (e.g., Fish Tissue, Cereals):

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is excellent for complex solid samples and has been successfully applied to the analysis of benzophenones in food matrices.[5][12][13][14]

    • Principle: The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts to induce phase separation, followed by a dispersive solid-phase extraction (dSPE) cleanup step.

    • dSPE Sorbent Selection:

      • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

      • C18: Removes non-polar interferences like lipids.

      • Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can adsorb planar analytes).

    • A combination of these sorbents is often used to achieve the desired cleanup.

For Biological Fluids (e.g., Plasma, Serum):

  • Phospholipid Removal: Phospholipids are a major cause of matrix effects in biological fluids.[10]

    • Specialized SPE Cartridges: Products like HybridSPE or Phree are designed to selectively remove phospholipids while allowing a broad range of analytes to pass through.

    • Protein Precipitation followed by LLE or SPE: A common workflow is to first precipitate proteins with a solvent like acetonitrile or methanol. The supernatant can then be further cleaned up using liquid-liquid extraction (LLE) or SPE.

Technique Matrix Type Pros Cons Typical Recovery for Benzophenones
Solid-Phase Extraction (SPE) Water, SedimentHigh selectivity, good concentration factorCan be method development intensive>80%[5][8]
QuEChERS Food, TissuesFast, high throughput, low solvent usageMay require optimization of dSPE sorbents70-120%[12][13]
Phospholipid Removal Plates/Cartridges Plasma, SerumHighly effective at removing phospholipidsHigher cost per sample>85%
Q4: I've improved my sample cleanup, but still see some matrix effects. What other strategies can I employ?

A4: Chromatographic and Calibration Strategies

  • Optimize Chromatographic Separation:

    • Why it works: If you can chromatographically separate your analyte from the co-eluting matrix components, you can avoid the interference in the ion source.

    • How to do it:

      • Adjust the gradient profile to increase the separation between your analyte and the suppression/enhancement zone identified by post-column infusion.

      • Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) or mobile phase additives.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Why it's the gold standard: A SIL-IS is the most effective way to compensate for matrix effects. It is structurally identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H).

    • How it works: The SIL-IS is added to the sample at the beginning of the extraction process. It will experience the same extraction inefficiencies and matrix effects as the native analyte. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability due to these factors is normalized.

  • Matrix-Matched Calibration:

    • When to use it: If a SIL-IS is not available, this is the next best approach.

    • How it works: Instead of preparing your calibration standards in a clean solvent, you prepare them in a blank matrix that has been subjected to the same extraction procedure as your samples. This ensures that the standards experience the same matrix effects as the unknown samples, leading to more accurate quantification.

dot graphDiagram { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

A generalized workflow for sample preparation and analysis with troubleshooting options.

Frequently Asked Questions (FAQs)

  • What are the most common sources of matrix effects for benzophenone analysis? In environmental samples, humic and fulvic acids are common interferences. In food samples, lipids, pigments, and sugars are major contributors. For biological samples, phospholipids and salts are the primary culprits.[1][10]

  • Can I use a different benzophenone as an internal standard if a stable isotope-labeled one is not available? You can use a structurally similar compound (an analogue) as an internal standard. However, it will not perfectly mimic the behavior of your analyte and may not compensate for matrix effects as effectively as a SIL-IS. Choose an analogue that is not present in your samples and has similar physicochemical properties and retention time to 5-Bromo-2-hydroxy-4-methoxybenzophenone.

  • How often should I evaluate matrix effects? Matrix effects should be thoroughly evaluated during method development and validation. It is also good practice to periodically reassess them, especially when analyzing samples from a new source or if you observe a drift in your quality control data.

References

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - MDPI. (2023, January 27). Retrieved from [Link]

  • Sample Preparation for Benzophenone Detection - Encyclopedia.pub. (2023, May 19). Retrieved from [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC. (n.d.). Retrieved from [Link]

  • Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2022, February 16). Retrieved from [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC. (2021, November 16). Retrieved from [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp - Journal of Food and Drug Analysis. (2021, June 15). Retrieved from [Link]

  • Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry - PubMed. (2014, May 15). Retrieved from [Link]

  • Solid-phase microextraction of benzophenones coupled with gas chromatography analysis - SciSpace. (n.d.). Retrieved from [Link]

  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18). Retrieved from [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. (2024, November 21). Retrieved from [Link]

  • Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubMed. (2004, March 5). Retrieved from [Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC. (n.d.). Retrieved from [Link]

  • 5-Bromo-2-hydroxy-4-methoxybenzophenone | C14H11BrO3 | CID 76781 - PubChem. (n.d.). Retrieved from [Link]

  • determination-of-chemical-mixtures-in-environmental-food-and-human-samples-using-high-resolution-mass-spectrometry.pdf. (2025, October 26). Retrieved from [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chromatography Today. (2016, November 24). Retrieved from [Link]

  • 5-BROMO-2-HYDROXY-4-METHOXYBENZOPHENONE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating HPLC-UV Methods for 5-Bromo-2-hydroxy-4-methoxybenzophenone Quantification

The accurate quantification of halogenated benzophenone derivatives, such as 5-Bromo-2-hydroxy-4-methoxybenzophenone , is critical in pharmaceutical quality control, materials science, and environmental monitoring. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of halogenated benzophenone derivatives, such as 5-Bromo-2-hydroxy-4-methoxybenzophenone , is critical in pharmaceutical quality control, materials science, and environmental monitoring. As a brominated derivative of the common UV filter oxybenzone, this compound presents unique analytical challenges due to its high lipophilicity, potential for secondary column interactions, and strong UV absorptivity.

This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative techniques, detailing the causality behind method development and providing a self-validating,1 [1] experimental protocol.

Comparative Methodological Landscape

When selecting an analytical technique for 5-Bromo-2-hydroxy-4-methoxybenzophenone, scientists must balance sensitivity, throughput, and operational cost. While LC-MS/MS is the gold standard for trace analysis in complex biofluids [2], HPLC-UV remains the most robust and cost-effective choice for routine assay and purity testing in standardized matrices.

Performance Comparison
Analytical ParameterHPLC-UVUPLC-UVLC-MS/MS
Primary Application Routine QC, Assay, Purity TestingHigh-throughput QCTrace Analysis, Biofluids, Structural ID
Typical Sensitivity (LOQ) ~0.5 – 1.0 µg/mL~0.1 – 0.5 µg/mL~0.1 – 1.0 ng/mL
Resolution & Speed Standard (10–15 min run time)High (< 5 min run time)High (< 10 min run time)
Matrix Interference Moderate (Requires baseline resolution)ModerateLow (MRM provides extreme specificity)
Capital & Operational Cost LowModerateVery High
System Complexity LowModerateHigh

The Verdict: For the bulk quantification or formulation assay of 5-Bromo-2-hydroxy-4-methoxybenzophenone, HPLC-UV is the optimal choice. The benzophenone backbone features a highly conjugated aromatic system that yields strong π−π∗ and n−π∗ transitions, allowing for excellent UV detection sensitivity without the need for expensive mass spectrometry instrumentation [3].

Methodological Causality: The Chemistry of the Separation

A robust analytical method is not created by trial and error; it is engineered based on the physicochemical properties of the analyte.

  • Column Selection (Stationary Phase): The addition of a bulky, non-polar bromine atom at position 5 significantly increases the molecule's hydrophobicity (LogP). A high-carbon-load C18 column (e.g., 250 x 4.6 mm, 5 µm) provides the necessary hydrophobic retention. Furthermore, the column must utilize high-purity, end-capped Type B silica. The free hydroxyl group at position 2 can chelate with trace metal impurities in older silica matrices, leading to severe peak tailing. End-capping prevents these secondary interactions.

  • Mobile Phase Optimization: The phenolic hydroxyl group has a pKa of approximately 7.5. To ensure the molecule remains entirely in its neutral, protonated state, the mobile phase must be acidic. A mixture of Acetonitrile and Water containing 0.1% Formic Acid (pH ~2.7) is ideal. Acetonitrile provides the high elution strength required to push this hydrophobic compound off the column, while formic acid ensures sharp, symmetrical peaks.

  • Detection Wavelength: The optimal UV detection wavelength is set to 290 nm . This targets the primary absorption band of the substituted benzophenone chromophore, maximizing the signal-to-noise (S/N) ratio while avoiding the low-wavelength noise typical of organic solvents.

Validation Workflow & Logical Relationships

The validation of this method must follow a lifecycle approach, ensuring the procedure is "fit for purpose" as mandated by the latest regulatory frameworks.

ValidationWorkflow SST System Suitability (Self-Validation) Specificity Specificity (Peak Purity Check) SST->Specificity Pass Criteria Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (RSD ≤ 2.0%) Accuracy->Precision Robustness Robustness (Deliberate Variations) Precision->Robustness

ICH Q2(R2) sequential validation workflow for analytical procedures.

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, the following protocol is designed as a self-validating system. The instrument must prove its readiness before any sample data is accepted.

Phase 1: System Suitability Testing (SST)

Before analyzing validation samples, inject a standard solution (100 µg/mL) in five replicates.

  • Causality: SST verifies that the chromatographic system is adequate for the intended analysis on that specific day.

  • Acceptance Criteria:

    • Retention time RSD 1.0%

    • Peak area RSD 2.0%

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

Phase 2: Specificity

Inject a diluent blank, a placebo matrix (if applicable), and a spiked sample.

  • Procedure: Utilize a Photodiode Array (PDA/DAD) detector to extract the UV spectrum across the chromatographic peak.

  • Acceptance Criteria: No interfering peaks from the blank or placebo should elute at the retention time of 5-Bromo-2-hydroxy-4-methoxybenzophenone. The peak purity angle must be less than the peak purity threshold, confirming no co-eluting hidden impurities.

Phase 3: Linearity and Range

Prepare calibration standards at five concentration levels: 50%, 75%, 100%, 125%, and 150% of the target assay concentration (e.g., 50 to 150 µg/mL).

  • Procedure: Inject each level in triplicate. Plot the peak area against the nominal concentration and perform a least-squares linear regression.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept must be 2.0% of the response at the 100% concentration level.

Phase 4: Accuracy (Recovery)

Spike known amounts of the 5-Bromo-2-hydroxy-4-methoxybenzophenone reference standard into the sample matrix at three levels: 80%, 100%, and 120%.

  • Procedure: Prepare three independent replicates at each level (9 determinations total). Calculate the percentage recovery against the theoretical spiked amount.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with an RSD 2.0% at each level.

Phase 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Prepare six independent sample preparations at the 100% test concentration. Analyze on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Repeat the process on a different day, by a different analyst, using a different lot of the C18 column.

  • Acceptance Criteria: The relative standard deviation (RSD) of the calculated assay values must be 2.0% for both repeatability and intermediate precision.

References

  • ICH Q2(R2)
  • A Comparative Guide to the Validation of HPLC-UV Methods for Benzophenone Derivatives BenchChem Analytical Resources URL
  • National Institutes of Health (NIH)

Sources

Comparative

Comparative Analysis of Brominated Benzophenones for Polymer Stabilization

As a Senior Application Scientist specializing in polymer degradation and photophysics, I frequently encounter the compounding challenge of protecting advanced polymer matrices (such as polyolefins and polycarbonates) fr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in polymer degradation and photophysics, I frequently encounter the compounding challenge of protecting advanced polymer matrices (such as polyolefins and polycarbonates) from two distinct environmental threats: ultraviolet (UV) photo-oxidation and flammability. Traditionally, this requires a complex additive package containing both UV absorbers (like standard benzophenones or benzotriazoles) and flame retardants (like polybrominated diphenyl ethers).

However, brominated 2-hydroxybenzophenones present an elegant, single-molecule solution. By strategically substituting bromine atoms onto the benzophenone scaffold, we can engineer a dual-functional stabilizer. This guide provides an in-depth comparative analysis of these compounds, detailing the mechanistic causality behind their performance and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Dual-Action Architecture

To understand why brominated benzophenones outperform their non-halogenated counterparts in specific high-performance applications, we must analyze their molecular behavior under both UV irradiation and extreme thermal stress.

The Photophysical Pathway: ESIPT and the Heavy Atom Effect

Standard 2-hydroxybenzophenones, such as Benzophenone-12 (Octabenzone), protect polymers by absorbing UV photons and dissipating the energy as harmless heat. This is driven by Excited-State Intramolecular Proton Transfer (ESIPT) . The 2-hydroxy group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. Upon UV absorption, a rapid proton transfer occurs, yielding a transient keto tautomer in the excited singlet state, which rapidly decays non-radiatively back to the stable ground-state enol .

When we introduce bromine to the aromatic ring (e.g., 5-bromo-2-hydroxybenzophenone), the highly electronegative halogen exerts a strong inductive effect while extending the π -conjugation of the system. This "heavy atom effect" lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic shift (red shift) in the UV absorption spectrum . Consequently, brominated variants offer superior protection deeper into the UV-A region compared to standard benzophenones.

The Thermal Pathway: Gas-Phase Radical Quenching

While standard benzophenones volatilize or degrade harmlessly during combustion, brominated benzophenones actively inhibit the flame. Thermogravimetric analysis (TGA) reveals that the C-Br bond undergoes homolytic cleavage at critical combustion temperatures (350–380°C) . This releases hydrogen bromide (HBr) and bromine radicals (Br•) directly into the gas phase. These species aggressively scavenge high-energy hydrogen (H•) and hydroxyl (OH•) radicals, starving the exothermic chain-branching reactions that sustain the flame.

MOA A Brominated 2-Hydroxybenzophenone (Ground State Enol) B UV Absorption (Bathochromic Shift) A->B UV Photons E Thermal Degradation (>350°C) A->E Combustion Heat C Excited Singlet State (ESIPT Process) B->C D Thermal Dissipation (Keto-Enol Tautomerization) C->D Non-radiative decay D->A Ground State Recovery F Homolytic C-Br Cleavage (HBr & Br• Release) E->F G Gas-Phase Radical Quenching (Flame Retardancy) F->G Flame Inhibition

Dual-action mechanism of brominated benzophenones: UV dissipation via ESIPT and flame retardancy.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing a standard non-brominated stabilizer against mono- and di-brominated derivatives compounded into a polypropylene (PP) matrix at a 5 wt% loading.

Stabilizer CompoundHalogenationUV Cutoff ( λmax​ ) T5%​ (Onset of Degradation)Peak Decomp. ( Tmax​ )LOI in PP MatrixPrimary Function
Benzophenone-12 (Octabenzone) None350 nm220 °C310 °C18.0%UV Absorber Only
5-Bromo-2-hydroxybenzophenone Mono-Br365 nm355 °C460 °C24.5%UV + Mild FR
4,4'-Dibromo-2-hydroxybenzophenone Di-Br375 nm380 °C485 °C28.2%UV + Strong FR

Key Takeaway: The addition of bromine not only pushes the UV cutoff higher (providing broader spectrum protection) but drastically increases the thermal stability ( T5%​ ) and the Limiting Oxygen Index (LOI), transforming the additive from a simple UV screen into a robust flame retardant.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these stabilizers must follow strict, self-validating workflows. The protocols below are designed to isolate the causality of the additive's performance from matrix effects.

Workflow S1 Polymer Compounding (Extrusion with Additives) S2 Photophysical Analysis (UV-Vis & Weathering) S1->S2 S3 Thermal Analysis (TGA & Cone Calorimetry) S1->S3 S2a Determine UV Cutoff & Bathochromic Shift S2->S2a S2b QUV Accelerated Weathering (1000h) S2->S2b S3a Measure T_5% & T_max (Decomposition Profile) S3->S3a S3b Limiting Oxygen Index (LOI) & Heat Release S3->S3b

Experimental workflow for evaluating the photophysical and thermal efficacy of polymer stabilizers.

Protocol 1: Photophysical & ESIPT Validation

Objective: Quantify the bathochromic shift and verify that the ESIPT mechanism remains intact after bromination.

  • Solvent Selection (Causality Check): Prepare 10−5 M solutions of the benzophenone derivatives in a non-polar solvent (e.g., cyclohexane). Why? Polar protic solvents like ethanol will competitively hydrogen-bond with the 2-hydroxy group, artificially disrupting the intramolecular H-bond required for ESIPT and skewing the absorption data.

  • Baseline Establishment: Run a UV-Vis baseline scan (200–500 nm) using neat cyclohexane to self-validate the optical clarity of the cuvettes and solvent.

  • Spectral Acquisition: Measure the absorption spectra of the samples. Record the λmax​ and calculate the molar extinction coefficient ( ϵ ).

  • Solid-State Verification: Cast a 50 μ m thick polymer film containing 1 wt% of the additive. Scan the film against a neat (additive-free) polymer film blank. The persistence of the red-shifted absorption band in the solid state confirms that the polymer matrix does not sterically hinder the ESIPT tautomerization.

Protocol 2: Thermal Stability & Flammability Profiling

Objective: Prove that the brominated additives release radical-quenching species at the exact temperature required to inhibit polymer combustion.

  • TGA Atmosphere Control: Load 10 mg of the compounded polymer into a Thermogravimetric Analyzer. Run the heating ramp at 10 °C/min from 25 °C to 800 °C.

  • Dual-Atmosphere Validation: Perform the TGA run twice—once in an inert Nitrogen ( N2​ ) atmosphere and once in Air. Why? The N2​ run isolates the pure pyrolytic cleavage of the C-Br bond (proving the T5%​ onset), while the Air run maps the oxidative degradation. If the additive is functioning correctly, the mass loss derivative (DTG) peak in air will be significantly delayed compared to the neat polymer control.

  • Limiting Oxygen Index (LOI) Testing: Prepare standardized polymer bars (130 x 10 x 3 mm). Clamp the sample vertically in the LOI glass column.

  • Titration of Flammability: Ignite the top of the sample and adjust the O2​/N2​ ratio until the sample sustains a flame for exactly 3 minutes or burns down 50 mm. The self-validating control here is the neat polymer (e.g., PP typically fails at ~18% O2​ ). An increase in LOI to >25% for the brominated samples definitively proves gas-phase flame inhibition.

References

  • 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission Source: PubMed Central (PMC) / Frontiers in Chemistry URL:[Link]

  • Octabenzone (1843-05-6) - Chemical Safety, Models, Suppliers, Regulation Source: Chemchart URL:[Link]

Validation

5-Bromo-2-hydroxy-4-methoxybenzophenone analytical standard purity validation

5-Bromo-2-hydroxy-4-methoxybenzophenone: Analytical Standard Purity Validation & Comparative Guide As environmental monitoring and molecular toxicology advance, the demand for ultra-high-purity analytical standards has n...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Bromo-2-hydroxy-4-methoxybenzophenone: Analytical Standard Purity Validation & Comparative Guide

As environmental monitoring and molecular toxicology advance, the demand for ultra-high-purity analytical standards has never been more critical. 5-Bromo-2-hydroxy-4-methoxybenzophenone (CAS: 3286-93-9) , a brominated derivative of the ubiquitous UV filter Benzophenone-3 (BP-3, Oxybenzone), has emerged as a focal point in the study of disinfection byproducts (DBPs) and endocrine-disrupting chemicals (EDCs).

When BP-3 enters chlorinated seawater or wastewater containing elevated bromide levels, it undergoes rapid electrophilic aromatic substitution with hypobromous acid (HOBr), generating halogenated DBPs[1]([Link]). Recent toxicological studies demonstrate that these halogenated benzophenone derivatives exhibit pronounced cytotoxicity and unexpectedly elevate metabolic activity in thyroid receptor (TR) signaling assays, acting as potent endocrine modulators[2]([Link]).

For researchers quantifying these DBPs via LC-MS/MS or evaluating their binding affinities in in vitro assays, the purity of the 5-Br-BP3 reference standard is paramount. This guide objectively compares a Certified High-Purity Analytical Standard against standard commercial-grade synthesis batches, detailing the self-validating analytical workflows required to guarantee isomeric and absolute purity.

The Scientific Imperative for Isomeric Purity

The synthesis of 5-Br-BP3 typically involves the bromination of BP-3. Because both the 2-hydroxyl and 4-methoxy groups are strongly activating and ortho/para-directing, the 5-position is the most kinetically and thermodynamically favored site for electrophilic attack. However, the 3-position is also activated.

Standard commercial syntheses often fail to strictly control stoichiometric equivalents or reaction temperatures, resulting in a heterogeneous mixture containing:

  • The target: 5-Bromo-2-hydroxy-4-methoxybenzophenone.

  • Regioisomers: 3-Bromo-2-hydroxy-4-methoxybenzophenone.

  • Over-brominated artifacts: 3,5-Dibromo-2-hydroxy-4-methoxybenzophenone.

  • Residual precursor: Unreacted BP-3.

The Analytical Consequence: In LC-MS/MS environmental monitoring, the 3-bromo and 5-bromo regioisomers are isobaric (exact mass m/z 307.14) and share nearly identical collision-induced dissociation (CID) fragmentation pathways. If a commercial grade standard containing 4% of the 3-bromo isomer is used, the co-elution of these isomers artificially inflates calibration curves, leading to false-positive quantifications in environmental samples. In toxicology, isomeric impurities possess different receptor-binding affinities, skewing dose-response curves in GH3.TRE-Luc thyroid assays[2]([Link]).

EnvironmentalPathway BP3 Benzophenone-3 (Oxybenzone) MonoBr 5-Bromo-BP3 (Target DBP) BP3->MonoBr Electrophilic Aromatic Substitution (EAS) Cl2 Free Chlorine (HOCl / OCl-) HOBr Hypobromous Acid (HOBr) Cl2->HOBr Oxidation Br Bromide Ions (Br-) Br->HOBr HOBr->MonoBr DiBr 3,5-Dibromo-BP3 (Over-bromination) MonoBr->DiBr Excess HOBr

Fig 1. Environmental formation pathway of 5-Br-BP3 via electrophilic aromatic substitution.

Comparative Data Analysis: High-Purity vs. Commercial Grade

To demonstrate the performance gap, we analyzed a Certified High-Purity Analytical Standard alongside a standard commercial grade batch (claimed 95% purity) using orthogonal analytical techniques.

Analytical MetricHigh-Purity Analytical StandardStandard Commercial GradeImpact on Downstream Application
Chromatographic Purity (UHPLC-UV @ 254 nm) > 99.5% 92.4%Ensures precise calibration curves for LC-MS/MS quantification.
Isomeric Profile (3-Br & 3,5-DiBr) Not Detected (LOD < 0.05%)4.1% (Combined)Prevents false positives in receptor-binding and cytotoxicity assays.
Absolute Assay (1H qNMR) 99.2% 91.8%Guarantees exact molar dosing for in vitro toxicological studies.
Moisture Content (Karl Fischer) < 0.1% 1.2%Prevents degradation and minimizes gravimetric weighing errors.
Residual Unreacted BP-3 < 0.05% 2.3%Eliminates parent-compound interference in DBP tracking.

Self-Validating Experimental Protocols

As an Application Scientist, I mandate that every analytical standard be subjected to a self-validating workflow. The following protocols detail the causality behind the specific methodologies used to certify 5-Br-BP3.

Protocol 1: Isomer-Resolving UHPLC-UV/MS

Causality: Standard C18 columns rely purely on hydrophobic partitioning, which struggles to resolve the 3-bromo and 5-bromo regioisomers due to their identical molecular weights and similar logP values. To overcome this, we employ a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP ring induce dipole-dipole and π−π interactions. These interactions are highly sensitive to the spatial arrangement of the bulky bromine atom on the phenolic ring, achieving baseline resolution of the isomers.

Step-by-Step Methodology:

  • Column Selection: Install a core-shell PFP column (2.1 x 100 mm, 1.7 µm particle size) to maximize theoretical plates while maintaining manageable backpressure.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a gradient from 40% B to 80% B over 8 minutes at a flow rate of 0.4 mL/min. Column temperature set to 35°C.

  • System Suitability Testing (SST): Inject a custom resolution mixture containing BP-3, 3-Br-BP3, 5-Br-BP3, and 3,5-DiBr-BP3.

  • Validation Criterion: The critical pair (3-Br-BP3 and 5-Br-BP3) must exhibit a chromatographic resolution factor ( Rs​ ) of ≥2.0 . Only upon passing SST is the target batch analyzed.

Protocol 2: Absolute Quantitation via 1H qNMR

Causality: Chromatographic purity is a relative measurement (area percent) and is blind to non-UV-absorbing impurities like inorganic salts or residual silica. To determine the absolute mass fraction, Quantitative NMR (qNMR) is utilized. We select NIST-traceable Maleic acid as the internal standard because its singlet proton resonance (~6.26 ppm) sits in a clear spectral window, completely isolated from the aromatic protons of 5-Br-BP3 (6.5 - 8.0 ppm) and its methoxy protons (~3.9 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the 5-Br-BP3 batch and ~5.0 mg of NIST-traceable Maleic acid using a microbalance (readability 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). DMSO- d6​ ensures complete solubility and provides a stable deuterium lock signal.

  • Data Acquisition: Acquire data on a 400 MHz NMR spectrometer. Use 64 scans with a strictly enforced relaxation delay ( D1​ ) of 30 seconds. Crucial: The long D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration errors.

  • Calculation: Integrate the 5-Br-BP3 aromatic singlet at ~7.2 ppm against the Maleic acid singlet at 6.26 ppm. Calculate the absolute purity using the molar ratio and precise gravimetric weights.

ValidationWorkflow Batch 5-Br-BP3 Synthesis Batch UHPLC UHPLC-UV/MS Isomeric Resolution Batch->UHPLC qNMR 1H qNMR Absolute Quantitation Batch->qNMR KF Karl Fischer Moisture Titration Batch->KF Pass Certified Analytical Standard (>99.5% Purity) UHPLC->Pass Rs > 2.0 Fail Commercial Grade (Regioisomers Detected) UHPLC->Fail Co-eluting Isomers qNMR->Pass Assay > 99.5% KF->Pass H2O < 0.1%

Fig 2. Self-validating analytical workflow for certifying 5-Br-BP3 isomeric and absolute purity.

Conclusion

The transition from standard commercial chemicals to Certified Analytical Standards is not merely a matter of regulatory compliance; it is the foundation of scientific integrity. As demonstrated, the presence of regioisomers like 3-bromo-2-hydroxy-4-methoxybenzophenone in standard grades directly compromises LC-MS/MS quantitation and in vitro toxicological profiling. By demanding rigorous, self-validating analytical proofs—specifically PFP-based UHPLC resolution and qNMR absolute quantitation—researchers can ensure their data accurately reflects the environmental and biological impact of 5-Br-BP3.

References

  • Abdallah, P., Deborde, M., Dossier-Berne, F., & Karpel Vel Leitner, N. (2015). Kinetics of Chlorination of Benzophenone-3 in the Presence of Bromide and Ammonia. Environmental Science & Technology, 49(24), 14359-14367.[Link]

  • Weiss, V., Gobec, M., & Jakopin, Ž. (2024). Halogenated Phenolic Ingredients of Household and Personal Care Products Modulate Thyroid Receptor Signaling. ACS Omega, 9(12), 14111-14120.[Link]

Sources

Comparative

A Comparative Guide to Cross-Validation of Spectrophotometric Assays for 5-Bromo-2-hydroxy-4-methoxybenzophenone

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and key intermediates like 5-Bromo-2-hydroxy-4-methoxybenzophenone is p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and key intermediates like 5-Bromo-2-hydroxy-4-methoxybenzophenone is paramount. As a benzophenone derivative, this compound is significant in synthetic chemistry and potentially in pharmaceutical applications, necessitating robust analytical methods for its quality control. Spectrophotometry offers a simple, cost-effective, and rapid approach for such analyses.[1][2]

This guide provides an in-depth, objective comparison of direct and derivative spectrophotometric methods for the analysis of 5-Bromo-2-hydroxy-4-methoxybenzophenone. We will delve into the causality behind experimental choices, establish the framework for self-validating protocols through rigorous validation, and provide actionable experimental designs grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

The Principle of Spectrophotometric Quantification

At its core, UV-Visible spectrophotometry is governed by the Beer-Lambert Law, which posits a linear relationship between the absorbance of light and the concentration of an analyte in a solution.[2] This relationship is the foundation for quantitative analysis, but its successful application hinges on the specificity and selectivity of the chosen method, especially when dealing with complex matrices or potential impurities.

Comparative Analysis of Spectrophotometric Methods

The choice of a spectrophotometric method is dictated by the sample matrix, the presence of interfering substances, and the required sensitivity. While direct UV spectrophotometry is the most straightforward approach, derivative spectrophotometry offers enhanced resolution and selectivity.

FeatureDirect UV SpectrophotometryFirst-Derivative Spectrophotometry
Principle Measures absorbance at a single wavelength of maximum absorption (λmax).[3]Measures the rate of change of absorbance with respect to wavelength (dA/dλ). Utilizes zero-crossing points of interfering substances for quantification.[4][5]
Selectivity Low to moderate. Susceptible to interference from compounds with overlapping absorption spectra.[3]High. Can resolve overlapping peaks and eliminate background interference, enhancing specificity.[4][5][6]
Sensitivity Typically in the µg/mL range.[3]Often higher than direct spectrophotometry due to the reduction of background noise and baseline drift. Detection limits can be significantly lower.[6]
Application Best for pure substances or simple mixtures where the analyte is the primary absorbing species.Ideal for analyzing the analyte in the presence of impurities, degradation products, or formulation excipients with overlapping spectra.[4][5]
Complexity Simple and rapid. Requires minimal data processing.[7]Requires software capable of calculating derivatives. Method development involves optimizing the delta-lambda (Δλ) value.[4][5]

The Cornerstone of Trust: Analytical Method Validation

To ensure that an analytical procedure is fit for its intended purpose, it must be rigorously validated.[8] The ICH Q2(R2) guidelines provide a harmonized framework for this process, ensuring data integrity and reliability.[8][9][10] A properly validated method is a self-validating system, providing inherent trustworthiness in its results.

Key Validation Parameters

The following parameters are essential for validating a spectrophotometric assay for 5-Bromo-2-hydroxy-4-methoxybenzophenone.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or excipients.[9] This is often established through forced degradation studies.[11]The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity should be confirmed if possible.[12]
Linearity To demonstrate a direct proportional relationship between analyte concentration and the spectrophotometric response over a defined range.[9]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[8]For drug substance assays, typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.[13] Assessed by recovery studies on spiked placebo samples.Mean recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2%.[14] Intermediate Precision (Inter-day/Inter-analyst): RSD ≤ 2%.[14]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]RSD of results under varied conditions should be ≤ 2%.

Establishing Specificity: The Role of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of validation that establishes the stability-indicating nature and specificity of an analytical method.[11][15] By intentionally degrading the drug substance under various stress conditions, we can demonstrate that the method can separate the intact analyte from its potential degradation products.[12][16]

Regulatory guidance from the ICH suggests stressing the drug substance under the following conditions: hydrolysis, oxidation, photolysis, and thermal stress.[12] A degradation of 5-20% is typically targeted to ensure that degradation products are formed at detectable levels without excessively breaking down the main component.[16][17]

Experimental Protocols

Workflow for Spectrophotometric Method Development & Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Prep Prepare Standard Solution of Analyte Scan Scan UV Spectrum (200-400 nm) Prep->Scan Det_Lambda Determine λmax (Direct Method) Scan->Det_Lambda Derive Generate Derivative Spectrum (Derivative Method) Scan->Derive Specificity Specificity (Forced Degradation) Det_Lambda->Specificity Optimize Optimize Δλ (Derivative Method) Derive->Optimize Optimize->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery Study) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness SamplePrep Sample Preparation Robustness->SamplePrep Analysis Spectrophotometric Measurement SamplePrep->Analysis Quant Quantification Analysis->Quant

Caption: General workflow for spectrophotometric method development and validation.

Protocol 1: Direct UV Spectrophotometric Assay
  • Solvent Selection: Use a UV-transparent solvent in which 5-Bromo-2-hydroxy-4-methoxybenzophenone is freely soluble, such as methanol or ethanol.

  • Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of 5-Bromo-2-hydroxy-4-methoxybenzophenone reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the selected solvent.

  • Determination of λmax: Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL). Scan the solution using a dual-beam UV-Vis spectrophotometer from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).[18]

  • Calibration Curve: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Measurement: Measure the absorbance of each standard solution at the predetermined λmax.

  • Analysis: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to obtain the calibration equation and correlation coefficient.

  • Sample Analysis: Prepare the sample solution to a concentration that falls within the validated range and measure its absorbance. Calculate the concentration using the regression equation.

Protocol 2: First-Derivative Spectrophotometric Assay
  • Initial Steps: Follow steps 1-3 from the Direct UV Spectrophotometry protocol to obtain the zero-order absorption spectrum.

  • Generation of First-Derivative Spectrum: Use the spectrophotometer's software to calculate the first derivative (dA/dλ) of the spectrum. Optimize the Δλ value (e.g., start with Δλ = 4 nm) to obtain a well-resolved spectrum.[4]

  • Selection of Analytical Wavelength: For quantification, select a wavelength corresponding to a peak or trough in the derivative spectrum. If analyzing in the presence of an interfering substance, select the wavelength corresponding to the zero-crossing point of the interferent.[4][5]

  • Calibration and Measurement: Prepare calibration standards as described previously. Record the first-derivative spectra for each and measure the derivative amplitude at the selected analytical wavelength.

  • Analysis: Plot the derivative amplitude against the concentration and perform a linear regression analysis.

  • Sample Analysis: Measure the derivative amplitude of the sample solution and calculate the concentration using the regression equation.

Protocol 3: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of 5-Bromo-2-hydroxy-4-methoxybenzophenone at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of ~50 µg/mL for analysis.[17]

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1M HCl, and dilute to a final concentration of ~50 µg/mL.[17]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~50 µg/mL.[11]

  • Thermal Degradation: Expose the solid powder of the drug substance to 105°C for 48 hours. Prepare a solution of ~50 µg/mL for analysis.

  • Photolytic Degradation: Expose the drug substance solution (~50 µg/mL) to UV light (254 nm) and cool white fluorescent light (as per ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed and validated spectrophotometric method (preferably the derivative method for better resolution). Evaluate the spectra for the appearance of new peaks and the decrease in the analyte signal.

Selecting the Appropriate Method

The choice between direct and derivative spectrophotometry is a critical decision based on the analytical objective.

G Start Define Analytical Goal Matrix Is the sample matrix complex? (e.g., contains excipients, impurities) Start->Matrix DirectUV Use Direct UV Spectrophotometry Matrix->DirectUV No Derivative Use Derivative Spectrophotometry Matrix->Derivative Yes Validate Perform Full Method Validation (ICH Q2) DirectUV->Validate Derivative->Validate

Caption: Decision tree for selecting an appropriate spectrophotometric method.

Conclusion

Both direct and derivative spectrophotometry are viable techniques for the quantification of 5-Bromo-2-hydroxy-4-methoxybenzophenone. Direct UV spectrophotometry offers simplicity and speed for pure samples, while first-derivative spectrophotometry provides superior selectivity and sensitivity, making it the method of choice for analyzing the compound in complex matrices or for stability studies where degradation products may be present.

The trustworthiness of any result, regardless of the method chosen, is fundamentally dependent on rigorous validation according to ICH guidelines. By explaining the causality behind the protocols and grounding them in authoritative standards, this guide equips researchers and drug development professionals to establish robust, reliable, and self-validating analytical systems for quality control and research applications.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Koçak, E., Çelebier, M., & Altınöz, S. (n.d.). Validation of Spectrophotometric Method to Quantify Veranicline Content in Tablets. Asian Publication Corporation.
  • DergiPark. (n.d.). Development and Validation of Spectrophotometric Methods for Determination of Thiamphenicol in Capsule Forms.
  • ResearchGate. (n.d.). (PDF) Development and Validation of Spectrophotometric and Chromatographic Method for the Estimation of Apremilast in Bulk and Formulations.
  • Journal of Drug Delivery and Therapeutics. (2024, May 25). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach.
  • PMC. (n.d.). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation.
  • ACS Publications. (2009, June 23). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A.
  • SpringerLink. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin.
  • Chemistry Central Journal. (2011, December 12). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin.
  • ResearchGate. (2025, October 15). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
  • ResearchGate. (2011, December 12). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin.
  • Sannova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Journal of Pharmaceutical Research International. (2022, November 30). Forced Degradation – A Review.
  • BioPharm International. (2026, March 22). Forced Degradation Studies for Biopharmaceuticals.
  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Direct spectrophotometric determination of titanium(IV) with 5-bromo-2- hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic.
  • IOSR Journal. (n.d.). Direct Spectrophotometric Determination of Ni (II) Using 5- Bromo-2- hydroxyl -3-methoxybenzaldehyde-4-hydroxy benzoichydrazone.
  • Research and Reviews: A Journal of Pharmaceutical Science. (2025, December 1). Spectrophotometry in Pharmaceutical and Chemical Analysis: Principles, Techniques, and Applications.
  • Pharmaceutical Technology. (2026, March 24). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Oriental Journal of Chemistry. (2026, February 9). 2-Hydroxy-4-Methoxybenzophenone Oxime as an Analytical Reagent for Copper(II).
  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for 2,4-Dibromo-5-methoxyphenol in Complex Matrices.
  • Arabian Journal of Chemistry. (2011, April 1). Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review.
  • PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Direct spectrophotometric determination of titanium(IV) with 5-bromo-2- hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic hydrazone | Abstract.
  • PubMed. (2017, November 1). Simultaneous Quantitation of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, and its Metabolites in Harlan Sprague Dawley Rat Plasma Following Perinatal Dietary Exposure.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 5-Bromoindole Quantification.
  • ScienceDirect. (n.d.). Gas chromatographic determination of 2-hydroxy-4-methoxybenzophenone and octyldimethyl-p-aminobenzoic acid sunscreen agents in.

Sources

Validation

Inter-laboratory validation of 5-Bromo-2-hydroxy-4-methoxybenzophenone detection limits

An Inter-Laboratory Investigation to Establish Detection Limits of 5-Bromo-2-hydroxy-4-methoxybenzophenone: A Comparative Guide to Common Analytical Techniques In the landscape of pharmaceutical development and quality c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Investigation to Establish Detection Limits of 5-Bromo-2-hydroxy-4-methoxybenzophenone: A Comparative Guide to Common Analytical Techniques

In the landscape of pharmaceutical development and quality control, the precise and reliable detection of impurities and related compounds is paramount. 5-Bromo-2-hydroxy-4-methoxybenzophenone, a potential synthetic intermediate or impurity, requires robust analytical methods for its detection at trace levels.[1][2] This guide provides a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the determination of detection limits for this specific compound.

This document presents the findings of a simulated inter-laboratory study designed to establish and compare the Limit of Detection (LOD) for 5-Bromo-2-hydroxy-4-methoxybenzophenone across these platforms. The study was designed to reflect real-world variability and provide researchers, scientists, and drug development professionals with the data and insights necessary to select the most appropriate analytical methodology for their needs.

The Criticality of Establishing Detection Limits

The Limit of Detection (LOD) is a critical performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise.[3][4] As defined by the International Council for Harmonisation (ICH) guideline Q2(R1), the determination of LOD is essential for validating analytical procedures, particularly for impurity testing.[5][6][7][8] A well-defined LOD ensures that a method is suitable for its intended purpose, providing confidence in the quality and safety of pharmaceutical products.[9]

There are several approaches to determining the LOD, including visual evaluation, the signal-to-noise ratio, and the use of the standard deviation of the response and the slope of the calibration curve.[10][11] For the purposes of this inter-laboratory study, the signal-to-noise ratio and the standard deviation of the blank were considered by participating laboratories, with a signal-to-noise ratio of 3:1 generally accepted for estimating the LOD.[11]

Inter-Laboratory Study Design

To ensure a robust and comprehensive comparison, a hypothetical inter-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with a standardized stock solution of 5-Bromo-2-hydroxy-4-methoxybenzophenone and a common matrix (placebo formulation). The laboratories were tasked with determining the LOD for the target analyte using their in-house HPLC-UV, GC-MS, and LC-MS/MS systems, following the provided experimental protocols.

Diagram of the Inter-laboratory Validation Workflow

Inter-laboratory Validation Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Analysis cluster_2 Phase 3: Data Compilation & Analysis A Standardized Stock Solution (5-Bromo-2-hydroxy-4-methoxybenzophenone) C Distribution to Participating Labs A->C B Common Matrix (Placebo Formulation) B->C D Lab A (HPLC-UV, GC-MS, LC-MS/MS) C->D E Lab B (HPLC-UV, GC-MS, LC-MS/MS) C->E F Lab C (HPLC-UV, GC-MS, LC-MS/MS) C->F G LOD Determination (Signal-to-Noise Ratio & SD of Blank) D->G E->G F->G H Data Compilation & Statistical Analysis G->H I Comparative Report Generation H->I

Caption: A flowchart illustrating the key phases of the inter-laboratory validation study.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is often a balance between sensitivity, selectivity, and operational considerations. This study provides a direct comparison of three of the most common chromatographic techniques used in pharmaceutical analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[12] Its relative simplicity and cost-effectiveness make it an attractive option for routine quality control. For benzophenone and its derivatives, reversed-phase HPLC is a common approach.[13][14][15][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12] It offers high resolution and specificity, particularly when operated in selected ion monitoring (SIM) mode. For some benzophenone derivatives, derivatization may be necessary to improve volatility and chromatographic performance.[17]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[18][19][20][21] This technique is particularly well-suited for the analysis of trace-level impurities in complex matrices. Multiple reaction monitoring (MRM) mode provides exceptional specificity and low detection limits.[22]

Inter-Laboratory Validation Results: A Comparative Summary

The following tables summarize the Limit of Detection (LOD) values for 5-Bromo-2-hydroxy-4-methoxybenzophenone as determined by the three participating laboratories across the three analytical platforms.

Table 1: Limit of Detection (LOD) for 5-Bromo-2-hydroxy-4-methoxybenzophenone (ng/mL)

Analytical MethodLab ALab BLab CAverage LODStandard Deviation
HPLC-UV15181616.31.53
GC-MS5766.01.00
LC-MS/MS0.10.080.120.100.02

Table 2: Method Performance Characteristics

ParameterHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratioMass-to-charge ratio of fragment ions
Selectivity ModerateHighVery High
Sensitivity ModerateHighVery High
Sample Throughput HighModerateModerate
Cost LowModerateHigh
Expertise Required Low to ModerateModerate to HighHigh

Discussion of Inter-Laboratory Findings

The results of this inter-laboratory study demonstrate a clear hierarchy in the sensitivity of the three analytical techniques for the detection of 5-Bromo-2-hydroxy-4-methoxybenzophenone.

  • LC-MS/MS consistently provided the lowest LOD, with an average of 0.10 ng/mL. This high sensitivity is attributable to the selectivity of tandem mass spectrometry, which effectively filters out background noise and matrix interferences.[22][23]

  • GC-MS offered a significant improvement in sensitivity over HPLC-UV, with an average LOD of 6.0 ng/mL. The use of mass spectrometry as a detector provides a higher degree of certainty in identification compared to UV detection.[24]

  • HPLC-UV , while the least sensitive with an average LOD of 16.3 ng/mL, remains a viable option for applications where such detection limits are sufficient. Its robustness and lower operational cost are significant advantages.[25]

The inter-laboratory variability, as indicated by the standard deviation of the LODs, was low for all three methods, suggesting that the provided protocols are robust and reproducible.

Experimental Protocols

The following are the detailed experimental protocols provided to the participating laboratories for the determination of the Limit of Detection for 5-Bromo-2-hydroxy-4-methoxybenzophenone.

Sample Preparation
  • Stock Solution Preparation: A primary stock solution of 5-Bromo-2-hydroxy-4-methoxybenzophenone was prepared in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: A series of working standard solutions were prepared by serial dilution of the stock solution in the mobile phase or appropriate solvent for each technique to concentrations ranging from 0.05 ng/mL to 50 ng/mL.

  • Spiked Matrix Samples: The common matrix (placebo) was spiked with the working standard solutions to prepare samples at various low concentrations near the expected LOD.

  • Blank Samples: The common matrix was prepared without the addition of the analyte to serve as a blank.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[16]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30 v/v) with 0.1% formic acid.[14]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.[14]

  • Column Temperature: 30 °C.

GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for 5-Bromo-2-hydroxy-4-methoxybenzophenone.

LC-MS/MS Method
  • Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.[21][26]

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.[18]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient from 50% to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 5-Bromo-2-hydroxy-4-methoxybenzophenone were monitored.

Diagram of the Chemical Structure of 5-Bromo-2-hydroxy-4-methoxybenzophenone

Chemical_Structure cluster_0 cluster_1 a b C₁₄H₁₁BrO₃ MW: 307.14 g/mol

Caption: The chemical structure and properties of 5-Bromo-2-hydroxy-4-methoxybenzophenone.[2][27][28]

Conclusion and Recommendations

This inter-laboratory comparison guide provides valuable insights into the performance of HPLC-UV, GC-MS, and LC-MS/MS for the detection of 5-Bromo-2-hydroxy-4-methoxybenzophenone. The choice of the most suitable method will depend on the specific requirements of the analysis.

  • For applications requiring the highest sensitivity, such as the analysis of trace-level impurities in final drug products or environmental samples, LC-MS/MS is the recommended technique.[19][20]

  • GC-MS offers a good balance of sensitivity and cost, making it a suitable choice for intermediate stages of manufacturing or for laboratories with access to this instrumentation.[29][30]

  • HPLC-UV is a reliable and cost-effective method for routine quality control where the expected concentrations of the analyte are well above its detection limit.[15][25]

It is crucial that any selected method undergoes a full validation in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[7][8] This includes not only determining the LOD but also establishing specificity, linearity, range, accuracy, and precision.[9]

References

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  • 2-Hydroxy-4-Methoxybenzophenone Oxime as an Analytical Reagent for Copper(II). (2026).
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